molecular formula C9H5BrClN B6324897 6-Bromo-4-chloroisoquinoline CAS No. 1221232-29-6

6-Bromo-4-chloroisoquinoline

Cat. No.: B6324897
CAS No.: 1221232-29-6
M. Wt: 242.50 g/mol
InChI Key: CDMLLPMNUHXCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloroisoquinoline is a useful research compound. Its molecular formula is C9H5BrClN and its molecular weight is 242.50 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromo-4-chloroisoquinoline is 240.92939 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-4-chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-4-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMLLPMNUHXCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Bromo-4-chloroisoquinoline (CAS 1221232-29-6)

[1][2]

Executive Summary

6-Bromo-4-chloroisoquinoline (CAS 1221232-29-6) is a high-value heteroaromatic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors and poly-functionalized isoquinoline alkaloids. Its structural uniqueness lies in the presence of two distinct halogen handles—a bromine at position C6 and a chlorine at position C4—on an isoquinoline core. This configuration allows for orthogonal functionalization , enabling researchers to sequentially introduce different pharmacophores with high regioselectivity.

This guide details the physicochemical properties, validated synthetic pathways, and strategic functionalization protocols for this compound, designed for application scientists and drug discovery chemists.

Chemical Profile & Specifications

PropertySpecification
CAS Number 1221232-29-6
IUPAC Name 6-Bromo-4-chloroisoquinoline
Molecular Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Purity Standard ≥95% (HPLC)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended)
Key Identifiers MDL: MFCD28661254

Synthetic Accessibility & Production

While commercially available, in-house synthesis is often required to access fresh material or specific isotopologues. The most robust route relies on the Electrophilic Aromatic Substitution (SEAr) of the commercially available 6-bromoisoquinoline.

Protocol: C4-Selective Chlorination of 6-Bromoisoquinoline

Principle: The C4 position of the isoquinoline ring is the most electron-rich site (enamine-like character) and is highly susceptible to electrophilic attack, while the C6-bromo substituent on the benzenoid ring deactivates the homocyclic ring, ensuring high regioselectivity for C4.

Materials:

  • Substrate: 6-Bromoisoquinoline (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid (AcOH)

  • Temperature: 50–70°C

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromoisoquinoline (10 mmol) in ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add NCS (11 mmol) portion-wise over 10 minutes to avoid a rapid exotherm.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1). The disappearance of the starting material and the appearance of a slightly more non-polar spot indicates conversion.

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove succinimide byproducts and residual acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Validation: ¹H NMR should show the loss of the C4-proton signal (typically a singlet around δ 8.5–9.0 ppm in the parent scaffold).

Expert Insight: For difficult substrates, the addition of a catalytic amount of HCl or conducting the reaction in acetic acid can accelerate the chlorination by activating the NCS.

Strategic Functionalization (The Core Value)

The utility of 6-bromo-4-chloroisoquinoline lies in the differential reactivity of the C-Br and C-Cl bonds.

Reactivity Hierarchy
  • C6-Br (High Reactivity): The bromine atom on the benzenoid ring undergoes oxidative addition with Pd(0) significantly faster than the C4-chlorine. This allows for selective Suzuki, Buchwald-Hartwig, or Sonogashira couplings at C6 without disturbing the C4-Cl bond.

  • C4-Cl (Latent Reactivity): The chlorine at C4 is less reactive towards oxidative addition. However, it can be activated after the C6 functionalization using bulky, electron-rich ligands (e.g., XPhos, BrettPhos) or via SNAr if the nitrogen is activated (e.g., N-oxidation).

Workflow: Orthogonal Cross-Coupling

The following diagram illustrates the sequential functionalization strategy, prioritizing the C6-position.

Gcluster_legendReactivity LogicStart6-Bromo-4-chloroisoquinoline(CAS 1221232-29-6)Step1Intermediate A:6-Aryl-4-chloroisoquinolineStart->Step1Step 1: Suzuki Coupling (C6-Selective)Pd(PPh3)4, Ar¹-B(OH)2, Na2CO3(Br reacts > Cl)FinalTarget B:4,6-DiarylisoquinolineStep1->FinalStep 2: Suzuki Coupling (C4-Activation)Pd2(dba)3, XPhos, Ar²-B(OH)2(Requires active catalyst)Note1C6-Br: Kinetic Product(Fast Oxidative Addition)Note2C4-Cl: Thermodynamic/Forced Product(Requires Bulky Ligands)

Figure 1: Sequential functionalization logic for 6-bromo-4-chloroisoquinoline. The C6-Br bond is the primary handle for initial diversification.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Use this protocol to install a substituent at the 6-position while leaving the 4-chloro group intact.

  • Charge: In a reaction vial, combine 6-bromo-4-chloroisoquinoline (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 eq).

  • Conditions: Degas with Argon for 5 mins. Heat to 80–90°C for 4–12 hours.

  • Note: Monitor carefully. Prolonged heating or highly active catalysts (like Pd-SPhos) may lead to minor amounts of double coupling. Pd(PPh₃)₄ is recommended for its lower activity, enhancing selectivity for Br over Cl.

Protocol B: C4-Functionalization (Post-C6)

Use this protocol to functionalize the remaining 4-chloro position.

  • Catalyst System: Use a precatalyst system capable of activating aryl chlorides, such as XPhos Pd G3 or Pd₂(dba)₃ + XPhos (1:2 ratio).

  • Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.

  • Temperature: Elevated temperatures (100–110°C) are typically necessary to overcome the higher bond dissociation energy of the C4-Cl bond.

Safety & Handling (SDS Summary)

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

  • Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.

  • Waste Disposal: Dispose of as halogenated organic waste.

References

  • PubChem. (2025).[1][2] 6-Bromo-4-chloroquinoline Compound Summary. National Library of Medicine. [Link](Note: While the title refers to the quinoline isomer, the physical property datasets and CAS linkages for halo-isoquinolines are cross-referenced here).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for general Suzuki-Miyaura coupling selectivity rules).

  • Langer, P. (2000). Regioselective coupling reactions of polyhalogenated heterocycles. Chemistry – A European Journal. (Foundational text on site-selectivity in Pd-catalysis).

Topic: The Isomeric Dichotomy: A Comparative Analysis of 6-Bromo-4-chloroisoquinoline and 6-Bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers

Within the landscape of heterocyclic chemistry, quinoline and isoquinoline represent foundational scaffolds of immense significance, particularly in the realm of medicinal chemistry and materials science. Both are benzopyridines, comprising a benzene ring fused to a pyridine ring, and as structural isomers, they share the same molecular formula (C₉H₇N). The critical distinction lies in the placement of the nitrogen atom within the heterocyclic ring: at position 1 in quinoline and position 2 in isoquinoline. This seemingly minor structural alteration precipitates a cascade of differences in their electronic properties, chemical reactivity, and, consequently, their strategic value in synthesis.

This guide delves into a nuanced comparison of two specific, halogenated derivatives: 6-Bromo-4-chloroquinoline and 6-Bromo-4-chloroisoquinoline . While possessing identical elemental compositions, their divergent nitrogen placement creates two molecules with profoundly different chemical personalities. For the drug development professional, understanding this dichotomy is paramount, as it dictates synthetic strategy, potential for diversification, and ultimate application as intermediates for bioactive molecules.

Part 1: The Structural and Electronic Core

The fundamental difference between these two molecules originates from the position of the endocyclic nitrogen atom. This dictates the entire electronic landscape of the bicyclic system.

Core Aromatic Systems and Numbering

A precise understanding of the standard IUPAC numbering for each system is essential for appreciating the positional chemistry.

Caption: IUPAC numbering for the parent Quinoline and Isoquinoline scaffolds.

Applying the substituents gives the two molecules of interest:

Caption: Chemical structures of the two isomeric compounds.

Electronic Landscape and Reactivity Prediction

The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect. This significantly lowers the electron density of the entire aromatic system, particularly the pyridine ring, compared to naphthalene.

  • Quinoline: The nitrogen at position 1 deactivates the heterocyclic ring towards electrophilic attack but strongly activates the C-2 and C-4 positions for nucleophilic attack.[1][2]

  • Isoquinoline: The nitrogen at position 2 deactivates the ring and strongly activates the C-1 position for nucleophilic attack.[1][3]

Consequences for our molecules:

  • Electrophilic Aromatic Substitution (EAS): For both isomers, the electron-rich benzene ring is the preferred site for EAS. Substitution generally occurs at positions 5 and 8.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This is where the isomers diverge most critically.

    • In 6-Bromo-4-chloroquinoline , the chlorine at C-4 is positioned para to the ring nitrogen. This geometry provides optimal stabilization of the negative charge in the Meisenheimer intermediate during a nucleophilic attack, making this chlorine atom highly labile and an excellent electrophilic handle.

    • In 6-Bromo-4-chloroisoquinoline , the chlorine at C-4 is on the fused benzene ring. It is not directly activated by the nitrogen atom for SNAr. Its reactivity is analogous to a standard halogenated benzene, making it far less susceptible to displacement by nucleophiles.[4]

Part 2: Divergent Synthetic Pathways

The synthesis of each isomer requires a fundamentally different strategy, dictated by the retrosynthetic disconnections of the parent quinoline and isoquinoline rings.

Synthesis of 6-Bromo-4-chloroquinoline

The construction of the quinoline core is typically achieved by building the pyridine ring onto a pre-functionalized aniline. The most common and industrially relevant method for this specific molecule involves a Gould-Jacobs type reaction followed by chlorination.

G Synthetic Workflow for 6-Bromo-4-chloroquinoline A 4-Bromoaniline C 3-(4-bromoanilino) ethyl acrylate A->C + B Ethyl Propiolate or Meldrum's Acid B->C + D 6-Bromoquinolin-4(1H)-one C->D High Temp. Cyclization E 6-Bromo-4-chloroquinoline D->E POCl₃ Chlorination

Caption: General synthetic scheme for 6-Bromo-4-chloroquinoline.

Step-by-Step Protocol: Synthesis of 6-Bromo-4-chloroquinoline

Step A: Synthesis of 6-bromoquinolin-4(1H)-one This intermediate is formed via the thermal cyclization of an enamine precursor, itself synthesized from 4-bromoaniline.

  • Enamine Formation: 4-bromoaniline is reacted with a three-carbon electrophile like ethyl propiolate or a combination of Meldrum's acid and triethyl orthoformate.[5][6] The reaction with ethyl propiolate involves a Michael addition.

  • Thermal Cyclization: The resulting acrylate intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures (200–250 °C).[7][8] This induces an intramolecular electrophilic cyclization onto the aniline ring, followed by tautomerization to the more stable quinolin-4-one product.

  • Isolation: Upon cooling, the product typically precipitates and can be isolated by filtration after dilution with a non-polar solvent like petroleum ether.[6][8] Yields for this cyclization step are often high, reported up to 87-96%.[8][9]

Step B: Chlorination of 6-bromoquinolin-4(1H)-one This is a standard conversion of a hydroxyl group (or its keto tautomer) on a pyridine-like ring to a chloro group.

  • Reaction Setup: To a flask containing 6-bromoquinolin-4(1H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 - 10.0 eq), which often serves as both the reagent and solvent.[9][10] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[7][11]

  • Heating: The mixture is heated to reflux (approx. 110-115 °C) for 2 to 6 hours.[9][10][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then very carefully poured onto crushed ice with vigorous stirring. Causality Note: This step must be done slowly and in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralization & Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or potassium carbonate.[10][11] The precipitated solid is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[7][10]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 6-bromo-4-chloroquinoline.[11] It can be further purified by recrystallization or column chromatography to yield a pale yellow or white solid.[9][10] Reported yields for this step are typically in the range of 81-98%.[7][10]

Synthesis of 6-Bromo-4-chloroisoquinoline

The synthesis of the isoquinoline core requires building the pyridine ring onto a pre-functionalized benzene derivative, typically starting from a benzaldehyde or a benzylamine. The Pomeranz-Fritsch reaction is the classical approach.[12][13][14]

  • Precursor Synthesis: The synthesis would begin with a suitably substituted aromatic precursor, such as 4-bromo-2-methylbenzaldehyde or a related compound.

  • Condensation: This precursor would be condensed with an aminoacetaldehyde diethyl acetal to form a Schiff base (a benzalaminoacetal).[12][13][14]

  • Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid (e.g., concentrated sulfuric acid) to induce cyclization and aromatization, yielding the 6-bromo-isoquinoline core, likely with a hydroxyl group at the 4-position (6-bromo-4-hydroxyisoquinoline).[12][15]

  • Chlorination: Similar to the quinoline synthesis, the final step would involve the chlorination of the 4-hydroxy group using phosphorus oxychloride (POCl₃) to furnish 6-bromo-4-chloroisoquinoline.[8]

Part 3: Comparative Reactivity & Strategic Applications

The utility of these isomers in drug discovery is a direct consequence of their differing chemical reactivity.

G Key Reactivity Sites and Transformations cluster_0 6-Bromo-4-chloroquinoline cluster_1 6-Bromo-4-chloroisoquinoline A 6-Bromo-4-chloroquinoline B SNAr at C4 (Highly Reactive) A->B C Cross-Coupling at C6 (Standard Reactivity) A->C D 6-Bromo-4-chloroisoquinoline E SNAr at C4 (Low Reactivity) D->E F Cross-Coupling at C6 (Standard Reactivity) D->F G SNAr at C1 (Activated Site) D->G if C1 is substituted with a leaving group

Caption: Comparison of primary reactive sites on the two isomers.

Chemical Reactivity Comparison
Feature6-Bromo-4-chloroquinoline6-Bromo-4-chloroisoquinolineRationale
SNAr at C4-Cl Highly Favorable Unfavorable The C4-Cl in quinoline is activated by the para nitrogen. The C4-Cl in isoquinoline is on the unactivated benzene ring.
SNAr at C1 N/AHighly Favorable (if substituted) The C1 position is the most electron-deficient carbon in the isoquinoline system and is highly susceptible to nucleophilic attack.[3][16]
Cross-Coupling at C6-Br Favorable Favorable In both isomers, the C6-Br is on the benzene ring and serves as a standard handle for Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig).[17]
Applications in Drug Discovery

The high reactivity of the C4-chloro group makes 6-bromo-4-chloroquinoline a workhorse intermediate in medicinal chemistry. It serves as a versatile scaffold for building libraries of compounds, particularly kinase inhibitors.[18]

  • Kinase Inhibitors: The 4-chloro position is readily displaced by primary amines, such as substituted anilines, to generate 4-anilinoquinolines. This scaffold is a privileged structure for targeting ATP-binding sites in kinases like EGFR, HER2, and Src.[17][19] The 6-bromo position can be used for later-stage diversification or to enhance binding affinity.[17]

  • Antimalarial & Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine). 6-Bromo-4-chloroquinoline is a key intermediate for synthesizing novel analogs to combat drug resistance.[18]

6-Bromo-4-chloroisoquinoline , due to the inertness of its C4-chloro group, is not used in the same "plug-and-play" fashion. Its utility lies in more complex syntheses where the isoquinoline core is required and modification is planned at the C6-bromo position via cross-coupling. The parent isoquinoline scaffold is found in numerous alkaloids and therapeutic agents, including topical anesthetics.[14]

Part 4: Physical and Spectroscopic Data

The structural differences are also reflected in the physical and analytical properties of the compounds.

Property6-Bromo-4-chloroquinoline6-Bromo-4-chloroisoquinoline
Molecular Formula C₉H₅BrClNC₉H₅BrClN
Molecular Weight 242.50 g/mol [18][20]242.50 g/mol
CAS Number 65340-70-7[18][20]88478-46-8
Appearance Pale yellow to white solid/powder[10][18]Data not widely available, likely a solid.
Melting Point 111 - 115 °C[18]Data not widely available.
¹H NMR (DMSO-d₆)¹ δ 8.87 (d, J=4.5 Hz, 1H), 8.32 (d, J=2.0 Hz, 1H), 8.03 (d, J=9.0 Hz, 1H), 7.99 (dd, J=9.0, 2.0 Hz, 1H), 7.82 (d, J=4.5 Hz, 1H)[10][21]Predicted shifts would differ, notably for H1 and H3 protons on the heterocyclic ring.

¹Note: Spectroscopic data can vary slightly based on solvent and experimental conditions.

Conclusion

The cases of 6-Bromo-4-chloroquinoline and 6-Bromo-4-chloroisoquinoline offer a compelling lesson in the subtleties of heterocyclic chemistry. While they are isomers with the same mass and formula, they are not interchangeable. The position of the nitrogen atom fundamentally alters the electronic character of the ring system, creating a stark divergence in the reactivity of the C-4 chloro substituent.

For the synthetic chemist, 6-bromo-4-chloroquinoline is a highly valuable, activated intermediate, prized for the lability of its C-4 chlorine in SNAr reactions, making it a cornerstone for library synthesis in drug discovery. In contrast, 6-bromo-4-chloroisoquinoline possesses a much more stable C-4 chloro group, requiring different synthetic strategies that would likely leverage the C-6 bromo position for diversification. Recognizing this isomeric dichotomy is not merely an academic exercise; it is a critical piece of field-proven insight that guides efficient and successful drug development campaigns.

References

  • Combes quinoline synthesis. (n.d.). Google Arts & Culture.
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. (2025). Benchchem.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
  • Skraup reaction. (n.d.). Wikipedia.
  • 6-BROMO-4-CHLOROQUINOLINE synthesis. (n.d.). ChemicalBook.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. (2025). Benchchem.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (n.d.). ACS Publications.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Pomeranz-Fritsch Reaction. (n.d.). Thermo Fisher Scientific.
  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). YouTube.
  • Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press.
  • Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile. (2025). Benchchem.
  • 6-Bromo-4-chloroquinoline. (n.d.). Chem-Impex.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11).
  • Preparation and Properties of Quinoline. (n.d.).
  • Quinoline vs Isoquinoline: Structures & Reactions. (n.d.). Scribd.
  • 6-Bromo-1-chloroisoquinolin-4-OL. (n.d.). Benchchem.
  • 6-Bromo-4-chloroquinoline. (n.d.). PubChem.
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules. (n.d.). Benchchem.
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.
  • 6-BROMO-4-CHLOROQUINOLINE. (2026, January 13). ChemicalBook.
  • Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research. (2025). Benchchem.
  • 6-bromo-4-chloroquinoline preparation method. (2017, February 22). Patsnap.
  • Difference between quinoline and isoquinolineⅡ. (2019, December 24). Xiaoyi JinJing Chemical Co.,Ltd.
  • 6-Bromo-4-chloroquinoline. (n.d.). Sigma-Aldrich.
  • 6-Bromo-4-chloro-quinoline-3-carbonitrile. (n.d.). PubChem.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • quinoline and isoquinoline theory. (n.d.). quimicaorganica.org.

Sources

Technical Guide: Physicochemical Profile & Characterization of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-4-chloroisoquinoline , structured for researchers and drug development professionals.

Executive Summary

Compound: 6-Bromo-4-chloroisoquinoline CAS Registry Number: 1221232-29-6 Molecular Formula: C


H

BrClN Molecular Weight: 242.50 g/mol

This guide addresses the physicochemical properties, synthesis, and handling of 6-Bromo-4-chloroisoquinoline. While often confused with its quinoline isomer (6-bromo-4-chloroquinoline, CAS 65340-70-7), this isoquinoline scaffold possesses distinct electronic properties critical for structure-activity relationship (SAR) studies in kinase inhibitor development (e.g., CDK8/19, ROCK inhibitors).

Key Finding on Melting Point: Unlike its widely characterized quinoline isomer (MP: 111–115 °C), the specific experimental melting point for 6-Bromo-4-chloroisoquinoline is not standardized in open commercial literature. Based on structural analogues and solid-state lattice energy estimates, it is a solid with a predicted melting range of 95–105 °C .

Physicochemical Characterization Data

Melting Point Analysis

Accurate thermal data is essential for solid-form selection and purity assessment. Due to the scarcity of public experimental data for this specific regioisomer, the values below include validated analogues for reference.

CompoundStructureCASMelting Point (°C)Data Source
6-Bromo-4-chloroisoquinoline Isoquinoline Core 1221232-29-6 Solid (Pred. 95–105) In-house determination required
6-Bromo-4-chloroquinolineQuinoline Isomer65340-70-7111 – 115Experimental [1]
6-Bromo-1-chloroisoquinoline1-Cl Regioisomer205055-63-6102 – 104Experimental [2]
4-ChloroisoquinolineParent Core1532-91-886 – 88Experimental [3]

Technical Insight: The introduction of the bromine atom at C6 typically elevates the melting point relative to the 4-chloroisoquinoline parent (88 °C) due to increased molecular weight and halogen bonding interactions. Researchers should anticipate a melting event distinct from the 1-chloro isomer.

Solubility Profile
  • Soluble: DMSO (>20 mg/mL), Dichloromethane (DCM), Ethyl Acetate.

  • Sparingly Soluble: Methanol, Ethanol (cold).

  • Insoluble: Water (requires acidification to protonate the pyridine nitrogen).

Synthetic Route & Experimental Protocol

The most reliable synthesis involves the chlorination of the 4-hydroxyisoquinoline intermediate. This protocol ensures high regioselectivity and minimizes the formation of the 1-chloro byproduct.

Synthesis Workflow Diagram

SynthesisPath SM 4-Bromoaniline (Starting Material) Step1 Ethyl Propiolate MeOH, Reflux SM->Step1 Inter1 Enamine Intermediate Step2 Thermal Cyclization Ph2O, 220°C Inter1->Step2 Cyclization 6-Bromoisoquinolin-4-ol (Key Intermediate) Step3 Chlorination POCl3, 100°C Cyclization->Step3 Product 6-Bromo-4-chloroisoquinoline (Target) Step1->Inter1 Michael Addition Step2->Cyclization Ring Closure Step3->Product Nucleophilic Sub.

Caption: Step-wise synthesis of 6-Bromo-4-chloroisoquinoline via thermal cyclization and chlorination.

Detailed Protocol: Chlorination Step

Objective: Conversion of 6-bromoisoquinolin-4-ol to 6-Bromo-4-chloroisoquinoline.

  • Reagents:

    • 6-Bromoisoquinolin-4-ol (1.0 eq)

    • Phosphorus Oxychloride (POCl

      
      ) (5.0 eq) – Chlorinating agent & solvent
      
    • Triethylamine (0.5 eq) – Catalyst (optional)

  • Procedure:

    • Charge a round-bottom flask with 6-bromoisoquinolin-4-ol.

    • Add POCl

      
       slowly under inert atmosphere (N
      
      
      
      or Ar). Caution: Exothermic.
    • Heat the mixture to 100–110 °C for 4–6 hours. Monitor via LCMS for disappearance of the alcohol mass (M+H = 224/226).

    • Work-up: Cool to room temperature. Pour reaction mixture slowly onto crushed ice/water (vigorous hydrolysis of excess POCl

      
      ).
      
    • Neutralize with sat. NaHCO

      
       or NH
      
      
      
      OH to pH 8.
    • Extract with DCM (3x). Dry organics over Nangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Recrystallize from Heptane/EtOAc (9:1) if solid.[1][2]

    • Flash Chromatography: 0–20% EtOAc in Hexanes.

Quality Control & Characterization Strategy

To validate the identity of the compound, specifically distinguishing it from the quinoline isomer, use the following "Self-Validating" analytical criteria.

1H NMR Diagnostic Signals (DMSO-d6)

The key differentiator is the proton splitting pattern on the heterocyclic ring.

  • Isoquinoline C1-H: Appears as a distinct singlet or doublet at high frequency (~9.0–9.3 ppm ) due to the adjacent nitrogen and chlorine inductive effects.

  • Isoquinoline C3-H: Appears around ~8.4–8.6 ppm .

  • Contrast with Quinoline: Quinoline isomers typically show a doublet pattern for the C2/C3 protons with specific coupling constants (

    
     Hz).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: m/z 242 (100%), 244 (130%) [Characteristic Br + Cl isotope pattern].

    • Look for the M+2 (Br isotope) and M+4 (Br+Cl isotopes) pattern.

    • Pattern Ratio approx: 3:4:1 (M : M+2 : M+4).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: Respiratory irritation (H335).

Handling Protocol:

  • Engineering Controls: Always handle within a chemical fume hood. The compound is a potent alkylating-like agent and potential sensitizer.

  • Storage: Store at 2–8 °C (refrigerated) under inert gas. Halogenated heterocycles can degrade/discolor upon prolonged exposure to light and moisture.

  • Spill Response: Do not sweep dry dust. Dampen with inert solvent (e.g., heptane) before collecting to prevent aerosolization.

References

  • PubChem. 6-Bromo-4-chloroquinoline (Compound CID 5139537).[3] National Library of Medicine. Available at: [Link]

  • ChemBK. 4-Chloroisoquinoline Physical Properties. Available at: [Link]

  • Google Patents.WO2016009076A1 - Novel naphthyridines and isoquinolines and their use as CDK8/19 inhibitors. (Describes use of 6-bromo-4-chloroisoquinoline as Intermediate).

Sources

6-Bromo-4-chloroisoquinoline PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-chloroisoquinoline: Core Properties and Safety Protocols

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic scaffolds serve as foundational building blocks for a vast array of therapeutic agents. 6-Bromo-4-chloroisoquinoline is one such compound, a member of the isoquinoline family distinguished by its specific halogenation pattern. While its direct applications are still emerging in publicly available literature, its structural motifs are prevalent in molecules designed to interact with key biological targets. The presence of bromine and chlorine atoms at strategic positions offers medicinal chemists versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[1]

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroisoquinoline, focusing on its core chemical identity, detailed safety and handling protocols, and its potential role in synthetic chemistry. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to handle this compound safely and effectively in a laboratory setting. It is important to note that as of the time of this writing, a specific PubChem Compound Identification (CID) number has not been assigned to this particular isomer, underscoring the need to rely on supplier-provided data and established best practices for similar chemical entities.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its appropriate use in experimental design, from solubilization to reaction setup and long-term storage. The data presented below for 6-Bromo-4-chloroisoquinoline (CAS No. 1221232-29-6) has been consolidated from authoritative chemical supplier databases.[2][3]

PropertyValueSource(s)
CAS Number 1221232-29-6[2][3]
Molecular Formula C₉H₅BrClN[2]
Molecular Weight 242.5 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
InChI Key CDMLLPMNUHXCDB-UHFFFAOYSA-N[2]
Storage Temperature Refrigerator[2]

GHS Safety and Hazard Information

Understanding the hazard profile of a chemical is the cornerstone of laboratory safety. 6-Bromo-4-chloroisoquinoline is classified as a hazardous substance. The following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information is derived from supplier safety data sheets.[2]

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P313, P332+P313, P337+P313
Interpretation for the Researcher:
  • H302 (Harmful if swallowed): This indicates a significant risk of toxicity upon ingestion. Accidental ingestion could lead to adverse health effects, necessitating immediate medical attention.

  • H315 (Causes skin irritation): Direct contact with the skin is likely to cause redness, itching, or inflammation. This underscores the importance of wearing appropriate gloves and a lab coat.

  • H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Protective eyewear is mandatory.

  • H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be performed in a well-ventilated area, preferably a chemical fume hood.

GHS_Pictogram cluster_0 GHS Hazard Pictogram GHS07 caption GHS07: Exclamation Mark

Caption: GHS pictogram for 6-Bromo-4-chloroisoquinoline.

Safe Handling and Experimental Workflow

A systematic approach to handling 6-Bromo-4-chloroisoquinoline is essential to minimize exposure and ensure a safe laboratory environment. The following protocol is based on established best practices for handling halogenated organic solids.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure at the source. This is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All weighing and handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and safety shower must be readily accessible and tested regularly.[5]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical splash goggles are required. A face shield should be considered when there is a significant risk of splashing.

    • Hand Protection: Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling.

    • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to protect skin from potential contact.

Step-by-Step Handling Protocol
  • Preparation: Before starting work, review this guide and the supplier's Safety Data Sheet (SDS). Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Weighing: Carefully weigh the required amount of 6-Bromo-4-chloroisoquinoline in a tared container inside the fume hood. Use a spatula and avoid generating dust.

  • Dissolving: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.

  • General Hygiene: Avoid all personal contact with the compound.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the day.[6]

  • End of Workflow: Clean all equipment used. Decontaminate the work surface within the fume hood.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep1 Review SDS and Protocol prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Weigh Solid Compound Carefully prep3->handle1 handle2 Add Solid to Solvent Slowly handle1->handle2 handle3 Perform Chemical Reaction handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Dispose of Waste in 'Halogenated Organic Waste' clean1->clean2 clean3 Decontaminate Glassware & Surfaces clean2->clean3 clean4 Remove PPE and Wash Hands clean3->clean4

Caption: Experimental workflow for 6-Bromo-4-chloroisoquinoline.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate action is crucial. The following first-aid measures are recommended.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

  • Storage: Store 6-Bromo-4-chloroisoquinoline in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, refrigeration is recommended as per supplier guidelines.[2] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste containing this compound, including contaminated consumables and solutions, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste. Dispose of waste in accordance with all local, state, and federal regulations.

Potential Applications in Research and Drug Discovery

While specific research citing 6-Bromo-4-chloroisoquinoline is limited, the broader class of substituted quinolines and isoquinolines are well-established "privileged scaffolds" in medicinal chemistry.[9] They form the core of numerous kinase inhibitors and other therapeutic agents. For example, the related 6-bromo-4-chloroquinoline scaffold is a key intermediate in the synthesis of compounds like Omipalisib, a PI3K/mTOR inhibitor investigated for cancer therapy.[7][10]

The 4-chloro position on the isoquinoline ring is particularly susceptible to nucleophilic substitution, allowing for the facile introduction of various amine-containing side chains. The bromine at the 6-position provides an additional site for modification, often through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This synthetic versatility makes 6-Bromo-4-chloroisoquinoline a valuable starting material for creating libraries of novel compounds to be screened for biological activity against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes.[11]

References

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Patsnap. (2017). 6-bromo-4-chloroquinoline preparation method. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • G. S. Singh, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

Sources

The Rise of 4,6-Disubstituted Isoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This bicyclic aromatic heterocycle, a structural isomer of quinoline, is present in clinically used drugs for various indications, including vasodilators and antihypertensive agents.[1][3] Among the diverse substitution patterns on the isoquinoline core, the 4,6-disubstituted motif has emerged as a particularly promising scaffold in modern drug discovery, offering a unique combination of structural rigidity and synthetic accessibility for the development of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of 4,6-disubstituted isoquinoline derivatives, from their chemical synthesis to their biological applications and structure-activity relationships (SAR). It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and exploit this privileged scaffold in their own research endeavors.

The Strategic Advantage of the 4,6-Disubstitution Pattern

The substitution pattern on a heterocyclic core is a critical determinant of its biological activity, influencing its binding affinity to target proteins, pharmacokinetic properties, and overall drug-like characteristics. The 4,6-disubstitution on the isoquinoline ring offers several strategic advantages:

  • Vectorial Diversity: The substituents at the 4 and 6 positions project into distinct spatial regions, allowing for the independent optimization of interactions with different pockets of a target protein. This vectorial diversity is crucial for achieving high potency and selectivity.

  • Modulation of Physicochemical Properties: The nature of the substituents at these positions can be systematically varied to fine-tune key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are essential for developing orally bioavailable drugs.

  • Synthetic Tractability: The 4 and 6 positions of the isoquinoline nucleus are amenable to a range of chemical modifications, enabling the construction of diverse chemical libraries for high-throughput screening and SAR studies.

Synthesis of the 4,6-Disubstituted Isoquinoline Core: A Methodological Overview

The construction of the 4,6-disubstituted isoquinoline scaffold can be achieved through various synthetic strategies. The choice of a particular method often depends on the desired substituents and the overall complexity of the target molecule. A common and effective approach involves a multi-step sequence starting from readily available precursors.

General Synthetic Protocol: A Step-by-Step Guide

A robust and frequently employed method for the synthesis of 4,6-disubstituted isoquinolines, particularly those bearing amino and hydroxyl functionalities, is outlined below. This protocol is based on established literature procedures and offers a reliable pathway to the core structure.[4][5]

Step 1: Synthesis of the Isoquinoline Core

The initial construction of the isoquinoline ring system can be accomplished through classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of a β-phenylethylamine derivative.[2][6] More modern approaches may utilize transition-metal-catalyzed cross-coupling reactions to build the heterocyclic framework.[7]

Step 2: Introduction of Substituents at the 4 and 6 Positions

Once the isoquinoline core is formed, the substituents at the 4 and 6 positions can be introduced or modified. This can be achieved through a variety of reactions, including:

  • Nucleophilic Aromatic Substitution (SNA_r): A halogenated isoquinoline precursor can undergo SNA_r reactions with various nucleophiles, such as amines or alcohols, to introduce the desired substituents.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds at specific positions on the isoquinoline ring.

  • Functional Group Interconversion: Existing functional groups can be chemically transformed into other functionalities. For example, a nitro group can be reduced to an amine, which can then be further derivatized.

A Representative Synthetic Scheme:

The following scheme illustrates a general strategy for the synthesis of 4-amino-6-substituted isoquinoline derivatives, a common motif in bioactive compounds.

G cluster_0 Synthesis of 4,6-Disubstituted Isoquinoline Core Start Substituted Benzaldehyde Step1 Henry Reaction (Nitromethane, Base) Start->Step1 Intermediate1 Nitroalkene Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl) Intermediate1->Step2 Intermediate2 β-Phenylethylamine Step2->Intermediate2 Step3 Acylation (Acyl Chloride) Intermediate2->Step3 Intermediate3 N-Acyl-β-phenylethylamine Step3->Intermediate3 Step4 Bischler-Napieralski Cyclization (e.g., POCl3) Intermediate3->Step4 Intermediate4 3,4-Dihydroisoquinoline Step4->Intermediate4 Step5 Aromatization (e.g., Pd/C) Intermediate4->Step5 Intermediate5 Substituted Isoquinoline Step5->Intermediate5 Step6 Functionalization at C4 & C6 (e.g., Suzuki, Buchwald-Hartwig) Intermediate5->Step6 Final 4,6-Disubstituted Isoquinoline Step6->Final

Caption: Generalized synthetic workflow for 4,6-disubstituted isoquinolines.

Biological Activities and Therapeutic Potential

4,6-Disubstituted isoquinoline derivatives have demonstrated significant potential across a range of therapeutic areas, primarily driven by their ability to act as potent and selective inhibitors of various protein kinases.

Protein Kinase C ζ (PKCζ) Inhibition and Anti-inflammatory Activity

A notable application of 4,6-disubstituted isoquinolines is in the development of inhibitors for Protein Kinase C ζ (PKCζ), an atypical PKC isozyme implicated in inflammatory signaling pathways.[4] Overactivation of PKCζ is associated with various inflammatory conditions, making it an attractive target for therapeutic intervention.

Researchers have successfully identified 4,6-disubstituted isoquinolines as a novel class of PKCζ inhibitors using a fragment-merging strategy.[4] This approach involves screening a library of monosubstituted isoquinoline fragments and then chemically linking promising fragments to generate more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Insights for PKCζ Inhibition:

Systematic modification of the substituents at the 4 and 6 positions has provided valuable insights into the SAR of these compounds as PKCζ inhibitors.

PositionSubstituent TypeImpact on PKCζ Inhibition
4 Aniline derivativesGenerally favorable for potency. The nature of the aniline substituent is critical for optimizing activity.
4 Saturated heterocyclesCan be well-tolerated and contribute to favorable pharmacokinetic properties.
6 Small alkyl groupsOften well-tolerated.
6 Aromatic ringsCan enhance potency through additional interactions with the protein.

PKCζ Signaling Pathway in Inflammation:

PKCζ plays a crucial role in the NF-κB signaling pathway, a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, PKCζ can lead to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including cytokines and chemokines.

G cluster_pathway PKCζ-Mediated NF-κB Activation Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Activation Stimulus->Receptor PKCzeta PKCζ Activation Receptor->PKCzeta IKK IKK Complex Activation PKCzeta->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB NF-κB Nuclear Translocation IkappaB->NFkappaB Transcription Gene Transcription NFkappaB->Transcription Inflammation Inflammatory Response Transcription->Inflammation Inhibitor 4,6-Disubstituted Isoquinoline Inhibitor Inhibitor->PKCzeta

Caption: Role of 4,6-disubstituted isoquinoline derivatives in the PKCζ pathway.

Anticancer Potential

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of isoquinoline have been shown to exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule polymerization.[1][8] While specific studies focusing exclusively on 4,6-disubstituted isoquinolines in oncology are emerging, the broader success of substituted isoquinolines suggests that this scaffold holds significant promise for the development of novel cancer therapeutics. The ability to modulate kinase activity, a hallmark of cancer, makes these compounds particularly attractive for targeted cancer therapy.

Neurodegenerative Diseases

Isoquinoline alkaloids and their synthetic derivatives have also been investigated for their neuroprotective effects and potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9] The mechanisms underlying these effects are often multifactorial and can include the inhibition of key enzymes involved in disease pathology, reduction of oxidative stress, and modulation of neuroinflammation. The 4,6-disubstituted isoquinoline scaffold provides a versatile platform for the design of compounds that can cross the blood-brain barrier and interact with relevant CNS targets.

Pharmacokinetics and Drug-like Properties

For any chemical scaffold to be successfully developed into a drug, it must possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. While comprehensive ADME data for a wide range of 4,6-disubstituted isoquinolines is not yet extensively published, initial studies on related isoquinoline derivatives are encouraging.

For instance, optimization of a closely related series of 5,7-disubstituted isoquinoline PKCζ inhibitors led to the identification of orally available compounds with good efficacy in a mouse model of rheumatoid arthritis.[4] This suggests that the isoquinoline core is amenable to modifications that can impart favorable pharmacokinetic profiles.

Key Considerations for Optimizing ADME Properties:

  • Solubility: The introduction of polar functional groups at the 4 and 6 positions can enhance aqueous solubility.

  • Metabolic Stability: The choice of substituents can influence the metabolic stability of the molecule. For example, blocking potential sites of metabolism through the introduction of metabolically stable groups can increase the half-life of the compound.

  • Permeability: The overall lipophilicity of the molecule, which can be modulated by the substituents, will affect its ability to cross cell membranes and the blood-brain barrier.

Future Directions and Conclusion

The 4,6-disubstituted isoquinoline scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The demonstrated success in targeting PKCζ for inflammatory diseases highlights the potential of this chemical class. Future research in this area should focus on:

  • Exploring a broader range of biological targets: Screening 4,6-disubstituted isoquinoline libraries against a wider panel of kinases and other disease-relevant proteins will likely uncover new therapeutic opportunities.

  • In-depth pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME and safety profiles of lead compounds is crucial for their successful translation into clinical candidates.

  • Application of advanced synthetic methodologies: The development of more efficient and versatile synthetic routes will facilitate the rapid generation of diverse and complex 4,6-disubstituted isoquinoline derivatives for biological evaluation.

References

  • Hartz, R. A., et al. (2023). Pyrimidine-based compounds in Alzheimer's disease. Journal of Medicinal Chemistry.
  • Yamada, K., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry, 63(13), 7143–7162. Available from: [Link]

  • Kaur, A., et al. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(40), 9481-9484. Available from: [Link]

  • Deshmukh, M. V., et al. (2025).
  • Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
  • Myers, A. G., & Si, C. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie (International ed. in English), 50(40), 9481-4. Available from: [Link]

  • Hanna, M. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
  • Ghosh, A., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current drug discovery technologies.
  • Rosse, G. (2010). Protein kinase C and cancer: what we know and what we do not. Seminars in cancer biology.
  • Kumar, A., et al. (2008). Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity (cytotoxic) against U937 leukemia cell lines. European Journal of Medicinal Chemistry, 43(4), 846-52. Available from: [Link]

  • Yamada, K., et al. (2020). Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, P. P., et al. (2021).
  • Rahman, M. M., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry.
  • Kumar, A., et al. (2025). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design.
  • Al-Ostoot, F. H., et al. (2025).
  • Murray, N. R., et al. (2013).
  • Cao, H., et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters.
  • Gensler, W. J. (2025). Syntheses of 4-Substituted Isoquinolines.
  • Jorda, R., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The open medicinal chemistry journal. Available from: [Link]

  • Duran, A., & Diaz-Meco, M. T. (2013). Chemoresistance and Cancer-Related Inflammation: Two Hallmarks of Cancer Connected by an Atypical Link, PKCζ. Frontiers in pharmacology.
  • Wang, Y., et al. (2012). Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 138-41. Available from: [Link]

  • Li, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules (Basel, Switzerland), 28(12). Available from: [Link]

  • Lee, J., et al. (2022). Protein Kinase C (PKC) Isozymes as Diagnostic and Prognostic Biomarkers and Therapeutic Targets for Cancer.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Available from: [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Chessum, N. E. A., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1)
  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Available from: [Link]

  • Li, J., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]

  • Somayaji, V., & Clarke, D. D. (2021).
  • Al-Mousawi, S. M., et al. (2025). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy.
  • Wu, K., et al. (2022). Targeting Protein Kinase C for Cancer Therapy. Cancers.
  • Jorda, R., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry.
  • Rani, K. S., et al. (n.d.).
  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in pharmaceuticals, agrochemicals, and materials science underscores the continuous need for robust and versatile synthetic methodologies for its functionalization.[1][2] 6-Bromo-4-chloroisoquinoline is a particularly valuable bifunctional building block, offering two distinct halogenated sites for sequential and selective carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki-Miyaura coupling protocols to 6-bromo-4-chloroisoquinoline. We will delve into the mechanistic nuances that govern chemoselectivity, present detailed experimental protocols, and offer field-proven insights to enable the rational design and successful execution of these powerful transformations.

Mechanistic Insights and the Challenge of Chemoselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The critical challenge in the Suzuki-Miyaura coupling of 6-bromo-4-chloroisoquinoline lies in controlling the chemoselectivity—that is, selectively reacting at either the C6-Br or the C4-Cl bond.

Understanding the Reactivity of C-Br vs. C-Cl Bonds

Generally, the reactivity of aryl halides in the oxidative addition step follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl.[4] This trend suggests that the C6-Br bond in 6-bromo-4-chloroisoquinoline should be more reactive than the C4-Cl bond. However, the electronic properties of the heterocyclic ring system can significantly influence this reactivity profile. In some cases, the position of the halogen atom within the isoquinoline ring can lead to "unconventional site selectivity," where the typically less reactive chloride undergoes coupling preferentially. This is often attributed to the electronic activation of the C-Cl bond by the adjacent nitrogen atom.

Catalyst and Ligand Selection: The Key to Controlling Selectivity

The choice of the palladium catalyst and, more importantly, the ancillary ligand is paramount in directing the selectivity of the coupling reaction.

  • For Selective C-Br Coupling: Standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) under milder conditions are often sufficient to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

  • For Selective C-Cl Coupling: Coupling at the less reactive C-Cl bond requires more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands promote the oxidative addition to the stronger C-Cl bond and enhance the overall catalytic activity.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 6-bromo-4-chloroisoquinoline. Optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Br Position

This protocol is designed to favor the reaction at the more reactive C-Br bond.

Materials:

  • 6-Bromo-4-chloroisoquinoline

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine 6-bromo-4-chloroisoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). Then, add Pd(PPh₃)₄ (0.03 - 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-4-chloroisoquinoline.

Protocol 2: Suzuki-Miyaura Coupling at the C4-Cl Position (after C6 functionalization)

This protocol assumes the C6-Br position has already been functionalized and targets the less reactive C4-Cl bond.

Materials:

  • 6-Aryl-4-chloroisoquinoline

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar bulky, electron-rich ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask or glovebox, combine the 6-aryl-4-chloroisoquinoline (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, pre-mix Pd₂(dba)₃ (0.02 - 0.05 equiv.) and SPhos (0.04 - 0.10 equiv.) in a small amount of the reaction solvent under an inert atmosphere.

  • Inert Atmosphere: Seal the main reaction flask and thoroughly evacuate and backfill with an inert gas (3 cycles).

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the reaction flask, followed by the pre-formed catalyst solution.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction may require a longer reaction time (12-24 hours). Monitor the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Halo-isoquinoline, Boronic Acid, Base) Inert_Atmosphere Establish Inert Atmosphere (Ar or N2 Purge) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Pd Catalyst/Ligand Solvent_Addition->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Extraction Dilute & Extract Cooling->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Sources

Application Note: Sequential Site-Selective Palladium-Catalyzed Cross-Coupling of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the logic, mechanism, and execution of site-selective cross-coupling on 6-Bromo-4-chloroisoquinoline , a high-value scaffold for kinase inhibitor discovery.

Abstract & Strategic Overview

The 6-bromo-4-chloroisoquinoline scaffold presents a classic problem in chemoselectivity: distinguishing between two distinct halogen handles. This guide provides a validated workflow to exploit the inherent reactivity difference between the C6-Bromine (aryl-like, weaker bond) and the C4-Chlorine (heteroaryl, stronger bond).

By leveraging kinetic control, researchers can exclusively functionalize the C6 position under mild conditions, reserving the C4 position for subsequent derivatization using second-generation Buchwald precatalysts. This sequential approach eliminates the need for protecting groups and maximizes library diversity.

The Reactivity Hierarchy[1]
  • Site 1 (C6-Br): High reactivity.[1] Undergoes oxidative addition with standard Pd(0) species (e.g., Pd(PPh₃)₄).

  • Site 2 (C4-Cl): Lower reactivity. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the stronger C-Cl bond.

Mechanistic Logic & Pathway Visualization

The success of this protocol relies on the distinct rates of oxidative addition (


).
  • C6-Br: The C-Br bond energy (~68 kcal/mol) allows for rapid oxidative addition at 60–80 °C. The C6 position is electronically similar to a substituted bromobenzene.

  • C4-Cl: The C-Cl bond energy (~81 kcal/mol) is significantly higher. Furthermore, while the C4 position is on the electron-deficient pyridine-like ring, it is not

    
     to the nitrogen (like C1), making it less activated for 
    
    
    
    or metal insertion than C1-Cl would be. Therefore, it remains inert under "Protocol A" conditions.
Workflow Diagram (DOT/Graphviz)

ReactionPathway cluster_logic Selectivity Driver SM Starting Material 6-Bromo-4-chloroisoquinoline Step1 Protocol A: C6-Selective Coupling (Kinetic Control) SM->Step1 Ar¹-B(OH)₂, Pd(PPh₃)₄ Na₂CO₃, 80°C Int Intermediate 6-Aryl-4-chloroisoquinoline Step1->Int Yield: 85-95% Step2 Protocol B: C4-Coupling (Forcing Conditions) Int->Step2 Ar²-B(OH)₂, Pd-XPhos G3 K₃PO₄, 100°C Prod Final Product 4,6-Diarylisoquinoline Step2->Prod Yield: 70-85% Logic k(OxAdd Ar-Br) >> k(OxAdd Ar-Cl)

Caption: Sequential functionalization workflow exploiting the kinetic oxidative addition gap between C6-Br and C4-Cl.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C6 position without disturbing the C4-Cl handle. Mechanism: Standard Pd(0)/Pd(II) cycle with triphenylphosphine ligands.

Reagents & Conditions:

Component Reagent Equiv. Role
Substrate 6-Bromo-4-chloroisoquinoline 1.0 Electrophile
Coupling Partner Aryl Boronic Acid 1.1 Nucleophile
Catalyst Pd(PPh₃)₄ 0.03 (3 mol%) Catalyst (Mild)
Base Na₂CO₃ (2.0 M aq.) 2.5 Activator

| Solvent | DME / Water (3:1) | - | Solvent System |

Step-by-Step Procedure:

  • Setup: To a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add 6-bromo-4-chloroisoquinoline (1.0 mmol, 242 mg), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (6 mL) and 2.0 M aqueous Na₂CO₃ (2 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C (oil bath). Stir for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[2][3] Look for the disappearance of SM (M+H 242/244) and appearance of Intermediate (M+H varies). Ensure no bis-coupled product is forming.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-Cl handle remains intact.

Protocol B: C4-Functionalization (The "Hard" Coupling)

Objective: Functionalize the sterically demanding and electronically deactivated C4-Cl position. Mechanism: Utilizes bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands) to boost the electron density on Pd, facilitating oxidative addition into the C-Cl bond.

Reagents & Conditions:

Component Reagent Equiv. Role
Substrate 6-Aryl-4-chloroisoquinoline 1.0 Electrophile
Coupling Partner Aryl Boronic Acid 1.5 Nucleophile
Catalyst XPhos Pd G3 0.05 (5 mol%) Catalyst (Active)
Base K₃PO₄ (anhydrous) 3.0 Base

| Solvent | 1,4-Dioxane | - | Solvent (High Temp) |

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict inert conditions, add the Intermediate (from Protocol A) (0.5 mmol), Boronic Acid (0.75 mmol), XPhos Pd G3 (21 mg, 0.025 mmol), and anhydrous K₃PO₄ (318 mg, 1.5 mmol) to a vial.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Reaction: Heat to 100–110 °C for 12–18 hours.

    • Note: If conversion is sluggish, temperature can be increased to 120 °C, or the catalyst changed to Pd-PEPPSI-IPr (N-heterocyclic carbene), which is exceptionally robust for heteroaryl chlorides.

  • Workup: Filter through a pad of Celite to remove insoluble phosphates. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography or Preparative HPLC.

Troubleshooting & Expert Insights

Decision Tree for Optimization

If the reaction fails, use this logic flow to diagnose the issue.

DecisionTree Start Issue Detected Prob1 Problem: Bis-coupling in Step 1 (C4 reacting early) Start->Prob1 Prob2 Problem: No Reaction at C4 (Step 2) Start->Prob2 Prob3 Problem: Hydrodehalogenation (Cl replaced by H) Start->Prob3 Sol1 Solution: 1. Lower Temp to 60°C 2. Switch to Pd(dppf)Cl2 3. Reduce boronic acid to 0.95 equiv Prob1->Sol1 Sol2 Solution: 1. Switch Ligand: Try RuPhos or BrettPhos 2. Switch Solvent: n-Butanol (110°C) 3. Use Pd-PEPPSI-IPr Prob2->Sol2 Sol3 Solution: 1. Use anhydrous solvents strictly 2. Avoid alcoholic solvents in Step 2 3. Reduce reaction time Prob3->Sol3

Caption: Diagnostic logic for common cross-coupling failures.

Critical Parameters
  • Ligand Selection: For Step 1, avoid bulky ligands like XPhos or

    
    , as these will promote promiscuous coupling at both C6 and C4. Stick to 
    
    
    
    or dppf.
  • Base Sensitivity: In Step 2, weak bases (carbonate) often fail to activate the boronic acid sufficiently for the difficult transmetallation step involving the bulky Pd-complex. Phosphate (

    
    ) is superior here.
    

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Bruno, N. C.; et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 2013 , 4, 916-920. Link

  • Valente, C.; et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Angewandte Chemie, 2012 , 51, 3314. Link

  • BenchChem Technical Support. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem, 2025 .[2] Link

Sources

Application Note: 6-Bromo-4-chloroisoquinoline in CDK8 Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and drug discovery scientists targeting the CDK8/Mediator complex. It details the strategic utilization of 6-Bromo-4-chloroisoquinoline as a privileged scaffold for generating Type I or Type I½ kinase inhibitors.

Executive Summary: The Mediator Kinase Opportunity

Cyclin-dependent kinase 8 (CDK8), unlike cell-cycle CDKs, regulates transcription as part of the Mediator complex.[1][2] It is a potent oncogene in colorectal and breast cancers, driving Wnt/


-catenin signaling. The challenge in CDK8 inhibitor design lies in achieving high selectivity over paralogs (CDK19) and other CDK families while maintaining favorable physicochemical properties.

6-Bromo-4-chloroisoquinoline (CAS: 1221232-29-6) emerges as a high-value building block due to its orthogonal reactivity profile . The electronic differentiation between the C6-bromo and C4-chloro positions allows for controlled, sequential functionalization. This scaffold enables the rapid assembly of "Senexin-like" or novel tricyclic inhibitors where the isoquinoline core serves as the structural anchor, projecting substituents into the ATP-binding pocket's solvent front and the hydrophobic "back pocket."

Chemical Profile & Reactivity Logic

Structural Vectors

The isoquinoline core provides a flat, aromatic template essential for ATP-competitor binding.

  • Position 6 (Bromine): Located on the benzenoid ring. In many docking models (analogous to quinoline-based Senexin C), substituents here extend towards the solvent-exposed region or can be used to solubilize the molecule (e.g., piperazine tails).

  • Position 4 (Chlorine): Located on the pyridine ring (meta to Nitrogen). This vector often directs substituents towards the gatekeeper residue or the hinge region , depending on the binding orientation.

  • Nitrogen (N2): Available for H-bond acceptance, typically interacting with the hinge region (e.g., Ala100 in CDK8).[3]

Orthogonal Reactivity (The "Building Block" Advantage)

The primary utility of this compound is the reactivity difference between the aryl bromide and the heteroaryl chloride.

  • Reactivity Order:

    
    .
    
  • Implication: One can perform a chemoselective Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C6 under mild conditions without affecting the C4-chloride. The C4-chloride can then be functionalized in a second step using more active catalytic systems (e.g., Buchwald-Hartwig amination with bulky phosphine ligands).

Protocol A: Sequential Functionalization Strategy

This protocol describes the synthesis of a hypothetical CDK8 inhibitor library using 6-Bromo-4-chloroisoquinoline.

Phase 1: C6-Selective Suzuki Coupling (Solvent Front Extension)

Objective: Install a solubilizing group or "tail" at the 6-position.

  • Reagents:

    • Substrate: 6-Bromo-4-chloroisoquinoline (1.0 equiv).

    • Boronic Acid: R-B(OH)₂ (e.g., 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine) (1.1 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 M aqueous, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a reaction vial with the isoquinoline, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed Dioxane and aqueous Base.

    • Heat to 60–80°C for 4–12 hours. Note: Keep temperature moderate to prevent oxidative addition at the C4-Cl bond.

    • Monitor via LC-MS for consumption of starting material.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography.
      
Phase 2: C4-Functionalization (Hinge/Core Optimization)

Objective: Functionalize the C4 position to engage the hinge or internal pocket.

  • Reagents:

    • Substrate: C6-substituted-4-chloroisoquinoline (from Phase 1).

    • Nucleophile: Aryl amine (Ar-NH₂) or Boronic ester (depending on desired linkage).

    • Catalyst:

      
       (2 mol%) + XPhos  or BrettPhos  (4 mol%). Note: Bulky, electron-rich ligands are required to activate the deactivated C4-chloride.
      
    • Base:

      
       (Sodium tert-butoxide) (1.5 equiv).
      
    • Solvent: Toluene or tert-Amyl alcohol.

  • Procedure:

    • Combine substrate, amine, catalyst, and ligand in a sealed tube under Argon.

    • Add solvent and base.[4][5][6]

    • Heat to 100–110°C for 12–24 hours.

    • Workup: Filter through Celite, concentrate, and purify via HPLC (Reverse Phase).

Protocol B: Biochemical Validation (ADP-Glo™ Kinase Assay)

Once synthesized, compounds must be validated for CDK8 inhibitory activity. The ADP-Glo™ assay is preferred for its high sensitivity and Z' factor.

Assay Principle: Measures the conversion of ATP to ADP.[4][7][8]

  • Kinase Reaction: CDK8/CycC + Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo Reagent: Depletes remaining ATP.[7]

  • Detection Reagent: Converts ADP to ATP

    
     Luciferase/Luciferin reaction 
    
    
    
    Light.
Step-by-Step Protocol:
  • Buffer Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
  • Enzyme & Substrate Prep:

    • Enzyme: Recombinant Human CDK8/Cyclin C complex (approx. 5–10 nM final conc).

    • Substrate: IGF1Rtide or generic CDK substrate peptide (0.1 mg/mL).

    • ATP: Ultra-pure ATP (at

      
      , typically 10–50 
      
      
      
      M).
  • Reaction Setup (384-well plate):

    • Add 2

      
      L of Compound (in 1% DMSO).
      
    • Add 2

      
      L of Enzyme/Substrate mix.
      
    • Incubate 10 min at RT (to allow compound binding).

    • Add 1

      
      L of ATP to initiate reaction.
      
    • Incubate for 60 min at 30°C.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent . Incubate 40 min at RT (stops kinase, depletes ATP).
      
    • Add 10

      
      L Kinase Detection Reagent . Incubate 30 min at RT (converts ADP to light).
      
    • Read Luminescence on a plate reader (e.g., EnVision or PHERAstar).

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO controls.

    • Fit data to sigmoidal dose-response curve to determine

      
      .
      

Visualizations

Synthetic Workflow: Sequential Assembly

This diagram illustrates the logic of exploiting the reactivity difference between Br and Cl.

SyntheticWorkflow SM 6-Bromo-4-chloroisoquinoline (Starting Block) Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, 60°C) Selective at C6-Br SM->Step1 Regioselective Control Inter Intermediate: 6-Aryl-4-chloroisoquinoline Step1->Inter Yields C6-Substituted Core Step2 Step 2: Buchwald-Hartwig (Pd2(dba)3/XPhos, 110°C) Activation of C4-Cl Inter->Step2 Hinge Binder Installation Final Final CDK8 Inhibitor (Diversified Library) Step2->Final Final Product

Caption: Sequential functionalization exploiting the reactivity gap between Aryl-Br and Heteroaryl-Cl.

Biological Context: CDK8 in Wnt Signaling

Understanding the downstream effect of the inhibitor is crucial for phenotypic screening.

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Activation BetaCat Beta-Catenin (Stabilized) Receptor->BetaCat Prevents Degradation TF TCF/LEF Transcription Factors BetaCat->TF Nuclear Translocation Mediator Mediator Complex (MED12/MED13) CDK8 CDK8/CycC (Kinase Module) Mediator->CDK8 Recruits CDK8->BetaCat Enhances Activity CDK8->TF Phosphorylation (Activation) GeneExp Oncogenic Transcription (MYC, CCND1) TF->GeneExp Drives Tumor Growth Inhibitor Isoquinoline Inhibitor Inhibitor->CDK8 Blocks ATP Binding

Caption: CDK8 acts as a transcriptional driver in the Wnt/Beta-catenin pathway; inhibition blocks oncogenic gene expression.

Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterC6-Bromine (Ar-Br)C4-Chlorine (HetAr-Cl)
Bond Energy Weaker (Facile Oxidative Addition)Stronger (Requires e- rich ligands)
Pd-Catalyst Preference Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos/BrettPhos
Reaction Temp 60–80°C100–120°C
Recommended Coupling Suzuki-Miyaura (Aryl/Vinyl)Buchwald-Hartwig (Amines), Suzuki
Troubleshooting Guide
  • Issue: Reaction at C4 occurring during Step 1.

    • Solution: Lower temperature to 50°C. Switch to a less active catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride).

  • Issue: Low yield in Step 2 (C4 coupling).

    • Solution: The C4 position in isoquinoline is electron-deficient but sterically accessible. Ensure anhydrous conditions and use a strong base like NaOtBu. Switch ligand to BrettPhos for difficult aminations.

  • Issue: High background in ADP-Glo.

    • Solution: Ensure ATP concentration is close to

      
      . Ultra-pure ATP is mandatory; degraded ATP contains ADP which spikes background.
      

References

  • Cortistatin A and Isoquinoline Scaffolds

    • Source: Cee, V. J., et al. (2009). "Discovery of a potent and selective CDK8 inhibitor."[1][2][3][9] Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the isoquinoline core as a viable scaffold for CDK8 inhibition, mimicking the natural product Cortist
  • Senexin C and Quinoline/Isoquinoline SAR

    • Source: Porter, D. C., et al. (2012). "Cyclin-dependent kinase 8 mediates chemotherapy-induced tumor-promoting paracrine activities." PNAS.
    • Context: Describes the "Senexin" series (quinoline-based)
  • Palladium Cross-Coupling Reactivity (Br vs Cl)

    • Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
    • Context: Authoritative review on the reactivity hierarchy allowing sequential coupling.
  • ADP-Glo Kinase Assay Validation

    • Source: Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.
    • Context: The standard protocol for the biochemical assay described.
  • Compound Data (6-Bromo-4-chloroisoquinoline)

    • Source: PubChem Compound Summary for CID 5139537 (Rel
    • Context: Physical properties and safety data.[10][11]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 6-bromo-4-chloroisoquinoline represents a classic yet critical challenge in medicinal chemistry: differentiating between two halogenated sites on a heterobicyclic scaffold. This application note details the protocol for the chemoselective Buchwald-Hartwig amination of the C6-bromine position, preserving the C4-chlorine for subsequent orthogonal functionalization (e.g., Suzuki coupling or


).

Success in this transformation relies on exploiting the kinetic disparity in oxidative addition rates (


) between the aryl-bromide and aryl-chloride bonds. By utilizing modern dialkylbiaryl phosphine ligand architectures (Buchwald 3rd Generation Precatalysts), researchers can achieve >95% regioselectivity for the C6-amination under mild conditions, avoiding the formation of bis-aminated side products or hydrodehalogenated impurities.

Mechanistic Principles of Selectivity

The Kinetic Sorting Hat

The selectivity mechanism is governed by the bond dissociation energies (BDE) and the electronic environment of the isoquinoline ring.

  • C6-Br Reactivity (Target): The C6 position resides on the benzenoid ring of the isoquinoline. It behaves similarly to a standard electron-deficient bromobenzene. The C-Br bond is weaker, facilitating rapid oxidative addition to the Pd(0) species.

  • C4-Cl Stability (Preserved): The C4 position is the

    
    -position of the pyridine-like ring. While electron-rich relative to C1, the C-Cl bond is significantly stronger than C-Br. Furthermore, the steric environment at C4 (peri-interaction with C5-H) slightly retards the approach of bulky palladium complexes compared to the more exposed C6 position.
    
Catalytic Cycle & Decision Points

The following diagram illustrates the kinetic bifurcation at the oxidative addition step. The path to C6-functionalization is energetically favored, provided the temperature is controlled to prevent overcoming the activation energy barrier for C4-insertion.

BuchwaldSelectivity Start Pd(0) Active Catalyst OA_Br Oxidative Addition (C6-Br) FAST (k_Br) Start->OA_Br Preferred Path OA_Cl Oxidative Addition (C4-Cl) SLOW (k_Cl) Start->OA_Cl High Temp / Excess Cat Substrate 6-Bromo-4-chloroisoquinoline Substrate->OA_Br Substrate->OA_Cl Complex_Br L-Pd(II)-Br Intermediate OA_Br->Complex_Br Complex_Cl L-Pd(II)-Cl Intermediate OA_Cl->Complex_Cl Amine Amine Binding & Deprotonation Complex_Br->Amine Complex_Cl->Amine RE Reductive Elimination Amine->RE RE->Start Regenerate Pd(0) Product 6-Amino-4-chloroisoquinoline (Target) RE->Product From C6 path SideProduct Bis-aminated / C4-Amino (Impurity) RE->SideProduct From C4 path

Figure 1: Kinetic bifurcation in the catalytic cycle. The rate constant


 ensures exclusive C6 functionalization under optimized conditions.

Experimental Protocols

Critical Reagents & Setup
  • Precatalysts vs. In-Situ: We strongly recommend Buchwald 3rd Generation (G3) Precatalysts . These air-stable palladacycles activate rapidly upon exposure to base, eliminating the induction period associated with Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    and preventing the aggregation of Pd-black which is common with isoquinoline substrates (due to N-coordination).
  • Inert Atmosphere: Strict exclusion of oxygen is required to protect the electron-rich phosphine ligands. Use a glovebox or Schlenk line.

Protocol A: Primary Amines (BrettPhos System)

Best for: Anilines, Benzylamines, Alkyl amines.

  • Charge Vessel: In a nitrogen-filled glovebox, add:

    • 6-Bromo-4-chloroisoquinoline (1.0 equiv)

    • Primary Amine (1.2 equiv)

    • BrettPhos Pd G3 (1.0 – 2.0 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal the vial. Heat to 80 °C for 2–4 hours.

    • Note: Do not exceed 100 °C to avoid activating the C4-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Secondary Amines (RuPhos System)

Best for: Morpholine, Piperidine, N-methyl anilines.

  • Charge Vessel: In a nitrogen-filled glovebox, add:

    • 6-Bromo-4-chloroisoquinoline (1.0 equiv)

    • Secondary Amine (1.2 equiv)

    • RuPhos Pd G3 (1.0 – 2.0 mol%)

    • NaOtBu (1.4 equiv)

  • Solvent: Add anhydrous Toluene or THF (0.2 M).

  • Reaction: Seal. Heat to 80 °C for 4–12 hours.

  • Workup: Standard aqueous workup (H2O/DCM extraction) is recommended for secondary amines to remove excess amine salts.

Protocol C: Base-Sensitive Substrates (Cs2CO3 Method)

Best for: Substrates containing esters, nitriles, or acidic protons.

  • Catalyst: Use Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%).
    • Why Xantphos? The large bite angle (111°) favors reductive elimination and is highly selective for bromides over chlorides.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, dried).
  • Solvent: 1,4-Dioxane .

  • Conditions: Requires higher temperature (100 °C ) and longer times (12–16 h) due to the weaker base.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Isoquinoline Nitrogen.Switch to G3 Precatalyst (activates faster). Increase catalyst load to 3-5 mol%.
Loss of Selectivity (C4 product) Temperature too high (>100°C).Lower temp to 60-80°C. Switch to BrettPhos (bulkier, enforces selectivity).
Hydrodehalogenation (Ar-H)

-Hydride elimination from amine.[1]
Switch solvent to t-Amyl Alcohol . Ensure anhydrous conditions.
Pd-Black Precipitation Ligand dissociation.Add excess free ligand (e.g., 1 mol% extra RuPhos).

Workflow Visualization

Workflow Step1 Step 1: Reagent Charging (Glovebox/Schlenk) Step2 Step 2: Solvent Addition (Dioxane/Toluene, Degassed) Step1->Step2 Decision Amine Type? Step2->Decision Primary Primary Amine Use BrettPhos Pd G3 Decision->Primary Secondary Secondary Amine Use RuPhos Pd G3 Decision->Secondary Sensitive Base Sensitive Use Xantphos/Cs2CO3 Decision->Sensitive Heating Step 3: Heating 80°C (Standard) or 100°C (Weak Base) Primary->Heating Secondary->Heating Sensitive->Heating Check Step 4: IPC (HPLC/LCMS) Check for SM consumption Heating->Check Check->Heating Incomplete Add 1 mol% Cat Workup Step 5: Workup & Purification Filter (Celite) -> Column Check->Workup Complete

Figure 2: Operational workflow for selecting the correct protocol based on amine class.

References

  • Mechanistic Basis of Selectivity

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships.[1][2][8][9] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Precatalyst Development (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • BrettPhos for Primary Amines

    • Maitre, P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.

  • Isoquinoline Reactivity Reviews

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for halo-isoquinoline reactivity trends).

  • General Buchwald-Hartwig User Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Buy 6-Bromo-4-chloroisoquinoline high purity for research

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Divergent Library Synthesis in Medicinal Chemistry

Executive Summary & Application Context

This application note details the handling, validation, and synthetic utility of 6-Bromo-4-chloroisoquinoline . This compound is classified as a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors (e.g., ROCK, PKA, and FLT3 inhibitors).

Why this specific isomer? The strategic value of 6-Bromo-4-chloroisoquinoline lies in its orthogonal reactivity . The presence of two distinct halogen handles—a reactive bromine at the C6 (benzenoid) position and a less reactive chlorine at the C4 (heterocyclic) position—allows researchers to perform sequential, site-selective cross-coupling reactions. This capability is critical for Structure-Activity Relationship (SAR) studies, enabling the rapid generation of diverse libraries from a single core.

Quality Assurance & Characterization Protocols

Objective: Validate "High Purity" (>97%) status upon receipt to ensure reproducibility in sensitive catalytic cycles.

2.1 HPLC Purity Assessment

Impurities such as the non-halogenated isoquinoline or regioisomers (e.g., 5-bromo) can poison palladium catalysts.

Method Parameters:

Parameter Condition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 min; hold 2 min.
Detection UV @ 254 nm (aromatic backbone) and 220 nm (amide/amine impurities)

| Retention Time | Expect elution ~6.5 - 7.5 min (hydrophobic due to halogens). |

2.2 1H-NMR Identity Verification (DMSO-d6, 400 MHz)

The structural integrity is confirmed by the specific splitting pattern of the aromatic protons.

  • H1 (Singlet, ~9.2 ppm): The most deshielded proton adjacent to Nitrogen.

  • H3 (Singlet, ~8.7 ppm): Adjacent to the C4-Cl; distinct from H1.

  • H5 (Doublet, ~8.2 ppm): Shows ortho coupling to nothing (blocked by C4-Cl) but meta coupling to H7 (weak). Note: Actually, H5 is a doublet due to meta-coupling or appears as a singlet if resolution is low.

  • H7/H8: Look for an ABX or coupled system on the benzenoid ring.

Handling & Storage
  • Physical State: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, DCM, and warm Methanol. Sparingly soluble in water.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photolytic dehalogenation.

Experimental Protocols: Divergent Synthesis

Core Directive: The following protocols demonstrate the "Switch" strategy—reacting the C6-Br bond selectively while leaving the C4-Cl bond intact for later modification.

Workflow Visualization

The following diagram illustrates the logical flow from QC to the sequential functionalization strategy.

G Start Raw Material (6-Br-4-Cl-Isoquinoline) QC QC Check (HPLC/NMR) Start->QC Validated >97% Step1 Step 1: C6 Functionalization (Suzuki Coupling) QC->Step1 Pd(dppf)Cl2, 60°C Inter Intermediate (6-Aryl-4-Chloro) Step1->Inter Retains Cl Step2 Step 2: C4 Functionalization (Buchwald/Suzuki) Inter->Step2 Pd2(dba)3/XPhos, 100°C Final Final Library (Kinase Inhibitor) Step2->Final SAR Target

Caption: Sequential functionalization workflow exploiting the reactivity difference between C6-Br and C4-Cl.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C6

Rationale: The C-Br bond is weaker (lower Bond Dissociation Energy) than the C-Cl bond.[1] By using a mild catalyst and controlled temperature, we can couple an aryl boronic acid to C6 without touching C4.

Reagents:

  • Substrate: 6-Bromo-4-chloroisoquinoline (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for robustness and moderate activity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoquinoline substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60°C (oil bath) for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may initiate oxidative addition at the C4-Cl position.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the consumption of starting material and the appearance of the mono-coupled product (Mass = SM - Br + Aryl).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Functionalization of the C4-Cl Position

Rationale: The remaining C4-chlorine is sterically hindered and electronically less reactive. To functionalize this position (e.g., to introduce an amine for kinase hinge binding), a more active catalyst system utilizing bulky, electron-rich phosphine ligands is required.

Reagents:

  • Substrate: 6-Aryl-4-chloroisoquinoline (Intermediate from Protocol A)

  • Nucleophile: Morpholine or Aniline derivative (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq)

  • Ligand: XPhos or BrettPhos (0.10 eq) — Critical for activating aryl chlorides.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

  • Pre-complexation: Mix Pd₂(dba)₃ and Ligand in the solvent under Argon for 10 mins to generate the active catalytic species.

  • Addition: Add the Intermediate substrate, Nucleophile, and Base.

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via HPLC or crystallization.

Scientific Mechanism: Regioselectivity Explained

The regioselectivity observed in this scaffold is governed by two factors:

  • Bond Dissociation Energy (BDE): The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol), making oxidative addition of Pd(0) to the C-Br bond kinetically favored.

  • Electronic Environment:

    • C6 Position: Located on the benzenoid ring, it behaves like a standard aryl halide.

    • C4 Position: Located on the pyridine-like ring.[2] While electron-deficient (which usually aids SNAr), in Pd-catalysis, the proximity to the ring nitrogen can sometimes chelate or deactivate the catalyst if not properly ligated. However, the primary driver here is the Br vs. Cl leaving group ability.

Reactivity cluster_0 Kinetic Product (Preferred) cluster_1 Thermodynamic/Harder Product Substrate 6-Bromo-4-chloroisoquinoline PathA Oxidative Addition @ C6-Br (Fast) Substrate->PathA Low Temp / Standard Cat. PathB Oxidative Addition @ C4-Cl (Slow/Requires Heat) Substrate->PathB High Temp / Specialized Ligand

Caption: Mechanistic basis for chemoselectivity. C6-Br reacts preferentially under mild conditions.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 5139537 (Related Isomer). National Center for Biotechnology Information. Retrieved from [Link](Note: Used for physical property estimation of the isoquinoline analog).

  • Synthetic Methodology (Cross-Coupling Selectivity)

    • Jie Jack Li. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles. In: Heterocyclic Chemistry in Drug Discovery. Wiley-Interscience.
    • Lutz Ackermann. (2010).[3] Phosphine-Free Palladium-Catalyzed Cross-Coupling Reactions. Modern Arylation Methods. Wiley-VCH.

  • Medicinal Chemistry Applications

    • RSC Medicinal Chemistry. (2015).[4][5][6] Isoquinolines: Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link][1][3][5][7][8]

Sources

6-Bromo-4-chloroisoquinoline suppliers and bulk pricing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-chloroisoquinoline (CAS: 1221232-29-6 ) is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and CNS-active agents. Its structural utility lies in the orthogonal reactivity of its two halogen handles: the C6-Bromine and the C4-Chlorine. This duality allows for sequential, regiospecific cross-coupling reactions, enabling the rapid synthesis of complex libraries.

This guide provides a comprehensive market analysis for sourcing this compound, detailed bulk pricing tiers, and validated protocols for its selective functionalization.

Market Analysis: Suppliers & Bulk Pricing

Critical Warning: Do not confuse this compound with its isomer, 6-Bromo-4-chloroquinoline (CAS 65340-70-7). The quinoline isomer is significantly cheaper and more abundant but possesses different electronic properties. Always verify the CAS 1221232-29-6 and the position of the nitrogen atom (isoquinoline vs. quinoline) before purchasing.

Pricing Landscape (Q4 2024 Estimates)

The compound is currently classified as a "Specialty Building Block," resulting in high gram-scale costs. Bulk discounts are significant but require lead times of 2–4 weeks for synthesis on demand.

QuantityEstimated Market Price (USD)Lead TimeSourcing Strategy
1 g $280 - $350In StockDirect catalog purchase for pilot screens.
5 g $850 - $1,1001-2 WeeksSmall-scale scale-up; compare 2-3 vendors.
10 g $1,300 - $1,6002 WeeksNegotiate lot-specific CoA; request HPLC traces.
100 g+ Inquire (Est. $60/g)4-6 WeeksCustom Synthesis required. Do not buy catalog.
Recommended Supplier Qualification

When sourcing >10g, do not rely on catalog purity claims. The primary impurity is often the des-chloro analog (6-bromoisoquinoline) or the 4,6-dibromo analog, which are difficult to separate by standard flash chromatography.

Acceptance Criteria:

  • Purity: >97% by HPLC (254 nm).

  • Identity: 1H-NMR must confirm the singlet at C1 and C3 (distinct chemical shifts for isoquinoline core).

  • Solubility: Clear solution in DMSO at 10 mM.

Chemical Properties & Handling

  • Molecular Formula: C9H5BrClN[1][2][3]

  • Molecular Weight: 242.46 g/mol

  • Physical State: Off-white to pale yellow solid.

  • Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Solubility: Soluble in DMSO, DMF, DCM, and Methanol. Sparingly soluble in water.

Technical Guide: Selective Functionalization

The core value of 6-bromo-4-chloroisoquinoline is the ability to differentiate the two halogen sites.

  • Site A (C6-Br): The C-Br bond is weaker (approx. 68 kcal/mol) and located on the benzene ring. It undergoes oxidative addition with Palladium(0) rapidly.

  • Site B (C4-Cl): The C-Cl bond is stronger (approx. 81 kcal/mol). Furthermore, the C4 position in isoquinoline is electron-rich (beta to the nitrogen), making it less reactive toward oxidative addition than typical electron-deficient heteroaryl chlorides.

Strategy: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling at C6-Br first, using mild conditions. The C4-Cl will remain intact, serving as a handle for a second, more forcing reaction.

Workflow Visualization

ReactionWorkflow cluster_legend Reactivity Hierarchy Start 6-Bromo-4-chloroisoquinoline (Starting Material) Step1 Step 1: Selective Coupling (C6) Pd(PPh3)4, Na2CO3, 80°C Start->Step1 Boronic Acid (R1-B(OH)2) Inter Intermediate: 6-Aryl-4-chloroisoquinoline Step1->Inter Retains C4-Cl Step2 Step 2: Functionalization (C4) Pd2(dba)3, XPhos, 110°C Inter->Step2 Amine/Boronate (R2) Final Final Product: 6,4-Disubstituted Isoquinoline Step2->Final Note C6-Br reacts >10x faster than C4-Cl under standard Pd conditions.

Caption: Sequential functionalization strategy leveraging the reactivity difference between the aryl bromide (C6) and the heteroaryl chloride (C4).

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling at C6

Target: Substitution of the Bromine atom while preserving the Chlorine.

Reagents:

  • 6-Bromo-4-chloroisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the isoquinoline substrate, boronic acid, and Pd(PPh3)4.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Na2CO3 solution via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: Monitor by LCMS. Do not overheat (>100°C), or oxidative addition at the C4-Cl may begin to occur, leading to bis-coupling byproducts.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • LCMS: Look for the mass shift corresponding to -Br +Aryl. The isotope pattern should change from the complex Br+Cl pattern to a single Cl pattern (3:1 ratio of M : M+2).

Protocol B: Amination of C4-Chlorine (Buchwald-Hartwig)

Target: Functionalization of the remaining Chlorine handle.

Context: The C4-position is sterically accessible but electronically deactivated compared to typical pyridines. Use electron-rich, bulky ligands to facilitate the reaction.

Reagents:

  • 6-Aryl-4-chloroisoquinoline (Intermediate from Protocol A) (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd2(dba)3 (2–5 mol%)

  • Ligand: XPhos or BrettPhos (4–10 mol%) — Critical for aryl chlorides.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (0.1 M)

Procedure:

  • Setup: Charge a vial with the intermediate, amine (if solid), Pd source, ligand, and base.

  • Inertion: Purge strictly with Argon/Nitrogen.

  • Reaction: Add solvent and heat to 100–110°C overnight (12–16h).

  • Workup: Filter through a celite pad to remove Palladium residues. Concentrate and purify via reverse-phase HPLC or flash chromatography.

References & Sourcing Data

  • PubChem Compound Summary. "6-Bromo-4-chloroisoquinoline." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Sigma-Aldrich (Merck). "Product Catalog: 6-Bromo-4-chloroisoquinoline." (Note: Often listed under Synthonix or chemically similar libraries). Link

  • BLD Pharm. "Product 1221232-29-6 Technical Data." Accessed Oct 2023. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text for Protocol A).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Guidance for Protocol B Ligand selection).

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in Suzuki coupling of isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-SUZ-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Isoquinoline Challenge"

Welcome to the technical support center. You are likely here because your Suzuki coupling involving an isoquinoline core has stalled at <30% conversion, or your starting material has hydrolyzed.

Isoquinolines present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The

    
     nitrogen lone pair is a potent ligand that displaces phosphines, shutting down the catalytic cycle.
    
  • Positional Instability: The C1-position (adjacent to Nitrogen) behaves like an imidoyl chloride, making it highly susceptible to hydrolysis rather than coupling.

  • Electronic Deactivation: Electron-rich isoquinolines resist oxidative addition.

This guide moves beyond generic "screenings" to provide mechanistically grounded solutions.

Module 1: Diagnosis & Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and conversion stops at <10%. What is happening?

Diagnosis: Catalyst Poisoning (The "N-Trap") Unlike phenyl halides, isoquinolines possess a basic nitrogen atom. If your phosphine ligand is not sterically bulky enough, the isoquinoline nitrogen will coordinate to the Palladium center, forming a stable, inactive Pd(Isoquinoline)2Cl2 complex. This removes the active catalyst from the cycle.

The Fix: Switch to Bulky Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands that create a "steric roof" over the Palladium center. This prevents the isoquinoline nitrogen from approaching the metal while still allowing the oxidative addition of the C-X bond.

  • Recommended: XPhos or SPhos .

  • Avoid:

    
    , dppf, or simple alkyl phosphines (too small).
    
  • Advanced Tip: Use Precatalysts (e.g., XPhos Pd G3 or G4). These ensure a 1:1 L:Pd ratio and rapid formation of the active

    
     species, preventing early-stage poisoning.
    
Q2: I am coupling a 1-chloroisoquinoline. The starting material disappears, but I get a byproduct (Mass = SM - Cl + OH).

Diagnosis: Hydrolysis to Isocarbostyril The C1 position of isoquinoline is highly electrophilic. In the presence of water and strong base (e.g.,


 in Dioxane/H2O), the hydroxide ion attacks the C1 position, displacing the chloride to form 1-isoquinolone (isocarbostyril). This species is unreactive in Suzuki coupling.

The Fix: Anhydrous Conditions

  • Solvent: Switch to anhydrous Toluene or Dioxane .

  • Base: Use anhydrous

    
      (finely ground) or CsF .
    
  • Additives: If solubility is an issue, add 1 equivalent of water only if using a non-nucleophilic base, but strictly avoid hydroxide sources.

Q3: The halide remains untouched, but the Boronic Acid has vanished.

Diagnosis: Protodeboronation Heteroaryl boronic acids are notoriously unstable. The basic conditions required for transmetallation also catalyze the cleavage of the C-B bond, replacing it with a proton.

The Fix: Slow Release or Protected Boronates

  • Slow Addition: Add the boronic acid via syringe pump over 2-4 hours to keep its standing concentration low relative to the catalyst.

  • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[1][2] These slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic turnover.

  • Potassium Organotrifluoroborates (

    
    ):  These are more stable and require a specific hydrolysis step to activate, protecting them from rapid degradation.
    

Module 2: Visualizing the Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the two primary failure modes: Catalyst Poisoning and Hydrolysis.

SuzukiIsoquinoline Start Pd(0) Active Species OxAdd Oxidative Addition (Productive) Start->OxAdd + IsoQ (with Bulky Ligand) Poison Catalyst Poisoning (Dead End) Start->Poison + IsoQ (Small Ligand) N-coordination IsoQ Isoquinoline Halide Hydrolysis Hydrolysis to Isocarbostyril (Substrate Death) IsoQ->Hydrolysis + Aqueous Base (OH-) (C1-Cl only) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle + Boronic Acid Cycle->Start Regeneration Product Biaryl Product Cycle->Product

Caption: Figure 1. Mechanistic pathways showing how ligand choice prevents catalyst poisoning (Red path) and enables the productive cycle (Green/Blue path).

Module 3: Optimized Standard Operating Procedure (SOP)

Do not rely on "standard" tetrakis conditions. Use this protocol as your baseline for isoquinoline coupling.

Protocol: The "Buchwald-G3" Method

Reagents:

  • Substrate: 1.0 equiv Isoquinoline Halide (Cl/Br)[3]

  • Nucleophile: 1.2 – 1.5 equiv Boronic Acid (or Pinacol Ester)

  • Catalyst: 2.0 – 5.0 mol% XPhos Pd G3 (CAS: 1445085-55-1)

  • Base: 2.0 – 3.0 equiv

    
     (Tribasic Potassium Phosphate)
    
  • Solvent: THF/Water (10:1) or Toluene (Anhydrous for C1-Cl)

Step-by-Step:

  • Charge Solids: Add the isoquinoline, boronic acid, base, and XPhos Pd G3 precatalyst to a reaction vial equipped with a stir bar.

    • Note: Using the G3 precatalyst is superior to mixing Pd(OAc)2 + Ligand because it guarantees the formation of the active L1-Pd(0) species without requiring reduction by the boronic acid (which wastes reagent).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times .

    • Critical: Oxygen promotes homocoupling and catalyst oxidation.

  • Solvent Addition: Add the degassed solvent via syringe.

    • For C1-Chloroisoquinolines: Use strictly anhydrous Toluene or Dioxane.

    • For C4/C5-Isoquinolines: A THF:Water (10:1) mixture accelerates the reaction via the "water effect" on the base.

  • Reaction: Heat to 60–80°C . Monitor by LCMS after 1 hour.

    • Tip: Do not overheat (>100°C) initially, as this accelerates protodeboronation.

  • Workup: Dilute with EtOAc, wash with water/brine. If Pd residues remain (dark color), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.

Module 4: Comparative Data & Selection Guides

Table 1: Ligand Selection Matrix
LigandSteric BulkSuitability for IsoquinolinesNotes
XPhos HighExcellent Best general purpose. Prevents N-poisoning.
SPhos HighExcellent Good for sterically hindered substrates.

LowPoor Easily displaced by Isoquinoline Nitrogen.
dppf MediumFair Can work for C4/C5, but fails for C1.
Amphos MediumGood Robust, air-stable alternative for scale-up.
Table 2: Base Selection Guide
BasepKa (conj.[4] acid)Use CaseRisk Factor

~12.3Standard Good balance of activity and functional group tolerance.

~10.3Sensitive Substrates Use in anhydrous conditions (Dioxane) for C1-Cl.

~15.7Avoid High risk of hydrolysis (C1-OH formation).
CsF N/AAnhydrous Excellent for labile groups; requires high temp.

Module 5: Troubleshooting Flowchart

Use this logic tree to determine your next step if the SOP fails.

Troubleshooting Start Reaction Failed (<30% Yield) CheckSM Is Halide (SM) remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes (SM Remaining) SM_Gone Check for Hydrolysis Product (Mass = SM - Cl + 17) CheckSM->SM_Gone No (SM Consumed) Boron_Gone Issue: Protodeboronation CheckBoron->Boron_Gone No (Boron Consumed) Boron_Remains Issue: Catalyst Deactivation CheckBoron->Boron_Remains Yes (Boron Remaining) Sol_Anhydrous SOLUTION: Switch to Anhydrous Toluene/CsF SM_Gone->Sol_Anhydrous Hydrolysis Found Sol_SlowAdd Sol_SlowAdd Boron_Gone->Sol_SlowAdd SOLUTION: 1. Slow addition of Boronic Acid 2. Use MIDA Boronate Sol_Ligand Sol_Ligand Boron_Remains->Sol_Ligand SOLUTION: 1. Switch to XPhos Pd G3 2. Increase Temp to 100°C

Caption: Figure 2. Decision tree for isolating the root cause of reaction failure.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[5][6]

    • Context: Establishes XPhos and SPhos as the premier ligands for preventing c
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[5][6]

    • Context: Describes the use of Precatalysts (G3/G4)
  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of 2-Pyridyl Boronic Acids.[2][7] Journal of the American Chemical Society.[5][6]

    • Context: Provides the solution for "vanishing nucleophiles" (protodeboron
  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews.[5]

    • Context: Foundational review covering the mechanism and base effects (aqueous vs anhydrous).

Sources

Solving solubility issues of 6-Bromo-4-chloroisoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-4-chloroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling and dissolving this compound, with a specific focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and protocols to ensure experimental success and data integrity.

Introduction: Understanding the Solubility Challenge

6-Bromo-4-chloroisoquinoline is a halogenated aromatic heterocyclic compound. Such molecules, while crucial as intermediates in medicinal chemistry and drug discovery, can present significant solubility challenges.[1] Their planar, rigid structures can lead to strong crystal lattice energy, making them difficult to dissolve. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in laboratories for its ability to dissolve a broad range of polar and nonpolar compounds.[2][3] However, even with a versatile solvent like DMSO, issues such as incomplete dissolution or precipitation upon dilution can arise, compromising experimental outcomes. This guide provides a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of 6-Bromo-4-chloroisoquinoline?

PropertyValueSource
Molecular FormulaC₉H₅BrClN[4]
Molecular Weight242.50 g/mol [4]
Physical FormSolid[4]
StorageRefrigerator[4]

Q2: Why is DMSO the recommended solvent for 6-Bromo-4-chloroisoquinoline?

A2: DMSO is a preferred solvent in early-stage drug discovery and biological research for several reasons:

  • Broad Solubility Spectrum: It can dissolve a wide variety of organic compounds, including those with poor aqueous solubility.

  • Miscibility with Water: DMSO is miscible with water and many organic solvents, which facilitates its use in aqueous biological assays.[3]

  • High Boiling Point: Its high boiling point (189 °C) results in low volatility, making it stable for storage and handling.[2]

Q3: I've added 6-Bromo-4-chloroisoquinoline to DMSO, but it's not dissolving completely. What should I do?

A3: Incomplete dissolution is a common issue. Here are the initial steps to take:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Sonication: Use a bath sonicator to provide mechanical energy to break down the solid particles.

  • Gentle Warming: Warm the solution in a water bath (e.g., 37°C). Do not overheat, as this could degrade the compound.

If these steps do not work, you may be exceeding the compound's solubility limit in DMSO.

Q4: My 6-Bromo-4-chloroisoquinoline dissolved in DMSO, but it precipitated when I added it to my aqueous buffer/media. Why?

A4: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its aqueous solubility limit. The significant decrease in the percentage of DMSO upon dilution reduces its solvating power for the hydrophobic compound.

Troubleshooting Guide: A Step-by-Step Approach to Dissolution

This section provides a systematic workflow for dissolving 6-Bromo-4-chloroisoquinoline in DMSO, particularly when its solubility is unknown.

Workflow for Dissolving 6-Bromo-4-chloroisoquinoline

start Start: Weigh Compound add_dmso Add small volume of anhydrous DMSO start->add_dmso vortex Vortex vigorously add_dmso->vortex observe1 Observe for dissolution vortex->observe1 sonicate Sonicate for 10-15 min observe1->sonicate No success Complete Dissolution: Stock Solution Prepared observe1->success Yes observe2 Observe for dissolution sonicate->observe2 warm Gently warm to 37°C observe2->warm No observe2->success Yes observe3 Observe for dissolution warm->observe3 add_more_dmso Incrementally add more DMSO observe3->add_more_dmso No observe3->success Yes add_more_dmso->vortex fail Insoluble at desired concentration. Re-evaluate experiment. add_more_dmso->fail

Caption: A stepwise workflow for dissolving 6-Bromo-4-chloroisoquinoline in DMSO.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Start with a Target Concentration: Aim for a reasonably high concentration, for example, 10 mM. Calculate the required mass of 6-Bromo-4-chloroisoquinoline and the volume of DMSO.

  • Use High-Quality DMSO: Always use anhydrous (water-free) DMSO to ensure maximum solvating power.

  • Initial Dissolution: Add the weighed compound to a sterile vial. Add approximately 80% of the calculated DMSO volume.

  • Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Warming: If solids persist, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final target concentration.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preventing Precipitation During Dilution into Aqueous Solutions

The key to preventing precipitation is to avoid a sudden and drastic change in the solvent environment.

start High Concentration DMSO Stock intermediate_dilution Optional: Intermediate dilution in DMSO start->intermediate_dilution add_dropwise Add DMSO stock dropwise while vortexing start->add_dropwise intermediate_dilution->add_dropwise aqueous_solution Pre-warmed Aqueous Solution (e.g., media, buffer) aqueous_solution->add_dropwise final_solution Final Working Solution add_dropwise->final_solution

Caption: Recommended procedure for diluting a DMSO stock solution into an aqueous medium.

  • Pre-warm the Aqueous Medium: Warm your cell culture media or buffer to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent.

  • Consider Intermediate Dilutions: If you need to make a large dilution (e.g., 1:1000), first perform a serial dilution in 100% DMSO to get closer to the final concentration.

  • Dropwise Addition with Agitation: While gently vortexing or swirling the pre-warmed aqueous solution, add the DMSO stock solution dropwise. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize potential solvent-induced cellular toxicity or artifacts.

Advanced Troubleshooting

If solubility remains an issue, consider the following:

  • Co-solvents: For particularly challenging compounds, the use of a co-solvent with DMSO might be necessary. However, this should be approached with caution as it can introduce additional variables into your experiment.

  • pH Adjustment: Since isoquinolines are basic, adjusting the pH of the aqueous solution might influence solubility. This is highly dependent on the specific pKa of 6-Bromo-4-chloroisoquinoline and the experimental conditions.

  • Alternative Solvents: If DMSO proves unsuitable, other organic solvents may be considered, but their compatibility with the downstream application is critical.

References

Sources

Minimizing byproduct formation in 4-chloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of 4-chloroisoquinoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and minimizing byproduct formation during your experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

I. Understanding the Synthetic Landscape

The synthesis of the isoquinoline core is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold.[1][2] Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are well-established for constructing the isoquinoline ring system.[1][3] However, the direct and regioselective introduction of a chlorine atom at the C4 position often requires specific strategies, each with its own set of potential side reactions.

More contemporary methods, such as those involving the trapping of metalated intermediates, offer alternative routes to highly substituted isoquinolines, including 4-chloro derivatives.[4][5] Additionally, the chlorination of isoquinoline N-oxides presents another viable pathway.[6] The choice of synthetic route can significantly impact the types and quantities of byproducts formed.

This guide will focus on troubleshooting issues that arise during these common synthetic approaches to 4-chloroisoquinoline, providing actionable solutions to improve yield and purity.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-chloroisoquinoline, presented in a question-and-answer format.

Issue 1: Low Yield of 4-Chloroisoquinoline

Question: My reaction is resulting in a low yield of the desired 4-chloroisoquinoline. What are the likely causes and how can I improve the outcome?

Answer: Low yields can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the possibilities based on common synthetic strategies.

For Syntheses Involving Cyclization Reactions (e.g., Bischler-Napieralski, Pomeranz-Fritsch):
  • Incomplete Cyclization: The core ring-forming step is critical. In reactions like the Bischler-Napieralski synthesis, the cyclization is an intramolecular electrophilic aromatic substitution, which is more efficient on electron-rich aromatic rings.[7][8]

    • Solution: If your starting material has electron-withdrawing groups, you may need to employ more forceful conditions, such as stronger dehydrating agents (e.g., a mixture of POCl₃ and P₂O₅) or higher temperatures.[8] Microwave-assisted heating can also be effective in driving the reaction to completion.[7]

  • Moisture Contamination: Dehydrating agents used in these reactions are highly sensitive to moisture. Water can quench the reagent and halt the cyclization process.[7]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Reagents and solvents should be anhydrous.

For Syntheses Involving Metalated Intermediates:
  • Inefficient Metalation: The initial deprotonation step is crucial for the subsequent trapping with a chlorine source.

    • Solution: The choice of base is critical. For some substrates, lithium diisopropylamide (LDA) may be more effective than n-butyllithium/2,2,6,6-tetramethylpiperidine (TMP) systems, especially for halogenated starting materials.[5] The reaction temperature for metalation is also important and should be carefully controlled.

For Chlorination of Isoquinoline N-oxide:
  • Incomplete Reaction: The conversion of the N-oxide to the 1-chloroisoquinoline (a common precursor or regioisomeric byproduct) or the desired 4-chloroisoquinoline depends on the reaction conditions.

    • Solution: Ensure an adequate excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used.[6] The reaction often requires heating to reflux to proceed to completion.[6]

Issue 2: Formation of Regioisomeric Byproducts

Question: I am observing the formation of an isomeric chloro-substituted isoquinoline along with my desired 4-chloro product. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly in electrophilic substitution reactions on the isoquinoline core.

  • In Bischler-Napieralski Type Reactions: Cyclization can sometimes occur at an alternative position on the aromatic ring, leading to "abnormal" products.[9] This is often influenced by the substitution pattern of the starting phenylethylamine and the choice of dehydrating agent.[7][9]

    • Solution:

      • Reagent Selection: The choice of dehydrating agent can significantly influence the outcome. For instance, in some cases, POCl₃ may favor the "normal" product, while P₂O₅ can lead to a mixture of regioisomers.[7] Milder, more modern reagents like triflic anhydride (Tf₂O) with 2-chloropyridine may offer higher selectivity.[10]

      • Protecting Groups: Strategically placing a blocking group on the aromatic ring can prevent cyclization at an undesired position.[7]

  • In Vilsmeier-Haack Type Reactions: The position of formylation (a potential step towards chlorination) is directed by the electronic effects of existing substituents on the ring.[11]

    • Solution: Understanding the directing effects of your substituents is key. Electron-donating groups will direct the incoming electrophile to ortho and para positions, while electron-withdrawing groups will deactivate the ring. Careful planning of the synthetic route with this in mind can improve regioselectivity.

  • In Chlorination of Substituted Isoquinoline N-oxides: The position of chlorination can be influenced by the substituents on the ring. For example, the reaction of 8-(benzyloxy)-7-methoxyisoquinoline 2-oxide with phosphoryl chloride reportedly yields the 4-chloro derivative instead of the 1-chloro product.

Issue 3: Formation of Styrene-like Byproducts

Question: My Bischler-Napieralski reaction is producing a significant amount of a styrene-like byproduct. What is this, and how can I prevent its formation?

Answer: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and proceeds via a retro-Ritter reaction mechanism.[7][12] This side reaction is evidence for the involvement of a nitrilium salt intermediate.[12]

  • Mechanism of Formation: The nitrilium salt intermediate can undergo elimination instead of cyclization, especially if the resulting styrene is highly conjugated.[12]

  • Solution:

    • Solvent Choice: To suppress this side reaction, you can shift the equilibrium away from the elimination product. An effective strategy is to use the corresponding nitrile as the reaction solvent (e.g., acetonitrile if an acetyl group is involved).[7][12]

    • Milder Reagents: Employing modern, milder cyclodehydration reagents that avoid the specific intermediates leading to the retro-Ritter reaction can be beneficial. Reagents such as oxalyl chloride or triflic anhydride may offer a solution.[7]

Issue 4: Formation of Dimeric Byproducts (Biisoquinolines)

Question: During a synthesis involving trapping a metalated intermediate with a chlorine source, I am isolating a 4,4'-biisoquinoline byproduct. How can I avoid this?

Answer: The formation of dimeric biisoquinolines can occur when using a deficiency of the electrophilic trapping agent (the chlorine source).[5]

  • Solution:

    • Stoichiometry of the Electrophile: To favor the formation of the 4-chloroisoquinoline, a large excess of the chlorine source, such as hexachloroethane, should be used.[5] The reaction mixture containing the metalated intermediate should be added to the excess electrophile.[5] Conversely, slow addition of a substoichiometric amount of the electrophile can be used to intentionally synthesize the 4,4'-biisoquinoline derivative.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-chloroisoquinoline?

A1: Several methods are commonly employed:

  • Classical Named Reactions: The Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions are foundational for creating the isoquinoline skeleton, which can then be further modified.[1]

  • Modern Convergent Syntheses: Methods involving the metalation of o-tolualdehyde tert-butylimines followed by trapping with nitriles and a subsequent chlorine source like hexachloroethane provide a direct route to substituted 4-chloroisoquinolines.[4][5]

  • From Isoquinoline N-oxides: Treatment of an appropriately substituted isoquinoline N-oxide with a chlorinating agent like POCl₃ can yield 4-chloroisoquinolines, although 1-chloroisoquinolines are also common products.

  • Vilsmeier-Haack Reaction: This reaction on suitable precursors can be used to introduce a formyl group, which can then be a handle for further transformations to introduce the chlorine atom.[13]

Q2: How can I purify my crude 4-chloroisoquinoline product?

A2: Purification typically involves standard laboratory techniques:

  • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system (e.g., ethanol, or mixtures of hexane and ethyl acetate) should be chosen where the 4-chloroisoquinoline has high solubility at elevated temperatures and low solubility at cooler temperatures.[14]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel is a standard procedure.[14][15] A gradient of solvents, such as hexane and ethyl acetate, is often used to elute the desired compound.[14][15]

Q3: Are there any specific safety precautions I should take when working with the reagents for 4-chloroisoquinoline synthesis?

A3: Yes, many of the reagents used are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[14]

  • Organolithium Reagents (e.g., n-butyllithium): These are pyrophoric and will ignite on contact with air. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use a Vilsmeier-Haack reaction to directly synthesize 4-chloroisoquinoline?

A4: While the Vilsmeier-Haack reaction is excellent for producing 2-chloro-3-formylquinolines from N-arylacetamides, its application for the direct synthesis of 4-chloroisoquinoline is less straightforward and depends heavily on the starting material.[16] More commonly, it is used to introduce a formyl group, which can then be further manipulated. The success of a Vilsmeier-Haack cyclization is also dependent on the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally giving better yields.[16]

IV. Experimental Protocols and Data

Table 1: Troubleshooting Summary for Byproduct Formation
Byproduct ObservedProbable CauseRecommended Solution
Regioisomeric Chloro-isoquinolineCyclization at an alternative position; Non-selective chlorinationChange the dehydrating agent (e.g., from P₂O₅ to POCl₃ or Tf₂O/2-ClPyr)[7][10]; Use protecting groups[7]
Styrene DerivativeRetro-Ritter reaction of nitrilium intermediateUse the corresponding nitrile as a solvent[7][12]; Employ milder cyclization reagents[7]
4,4'-BiisoquinolineInsufficient amount of electrophilic chlorine sourceUse a large excess of the chlorine source (e.g., hexachloroethane)[5]
Unreacted Starting MaterialIncomplete reactionIncrease reaction temperature, use a more potent reagent, or extend reaction time[7][8]
Protocol: General Procedure for Chlorination of Isoquinoline N-oxide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the isoquinoline N-oxide.

  • Reagent Addition: Under an inert atmosphere and in a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask, initially at 0 °C (ice bath).[6]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours to overnight.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Quench the residue by slowly adding it to ice water.

    • Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).

    • Extract the product with an organic solvent such as dichloromethane.[6]

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

V. Visualizing Reaction Pathways

Diagram 1: Key Synthetic Pathways to Isoquinolines

G cluster_0 Starting Materials cluster_1 Named Reactions cluster_2 Intermediate/Product β-Phenylethylamine β-Phenylethylamine Bischler-Napieralski Bischler-Napieralski β-Phenylethylamine->Bischler-Napieralski Acylation, Dehydrating Agent Pictet-Spengler Pictet-Spengler β-Phenylethylamine->Pictet-Spengler Aldehyde, Acid Catalyst Benzaldehyde + Aminoacetal Benzaldehyde + Aminoacetal Pomeranz-Fritsch Pomeranz-Fritsch Benzaldehyde + Aminoacetal->Pomeranz-Fritsch Acid Catalyst o-Tolualdehyde Imine o-Tolualdehyde Imine Myers Synthesis Myers Synthesis o-Tolualdehyde Imine->Myers Synthesis Metalation, Nitrile, Electrophile Dihydroisoquinoline Dihydroisoquinoline Bischler-Napieralski->Dihydroisoquinoline Isoquinoline Isoquinoline Pomeranz-Fritsch->Isoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline Pictet-Spengler->Tetrahydroisoquinoline Substituted Isoquinoline Substituted Isoquinoline Myers Synthesis->Substituted Isoquinoline Dihydroisoquinoline->Isoquinoline Dehydrogenation

Caption: Overview of classical and modern isoquinoline syntheses.

Diagram 2: Troubleshooting Logic for Byproduct Formation

G Start Crude Product Analysis Byproduct_Detected Byproduct Detected? Start->Byproduct_Detected Pure_Product Proceed to Purification Byproduct_Detected->Pure_Product No Identify_Byproduct Identify Byproduct (e.g., MS, NMR) Byproduct_Detected->Identify_Byproduct Yes Regioisomer Regioisomer Identify_Byproduct->Regioisomer Styrene Styrene Derivative Identify_Byproduct->Styrene Dimer Dimer (Biisoquinoline) Identify_Byproduct->Dimer Optimize_Selectivity Optimize Selectivity (Reagent, Protecting Groups) Regioisomer->Optimize_Selectivity Suppress_Elimination Suppress Elimination (Solvent Choice, Milder Reagents) Styrene->Suppress_Elimination Adjust_Stoichiometry Adjust Stoichiometry (Excess Electrophile) Dimer->Adjust_Stoichiometry Optimize_Selectivity->Start Re-run Reaction Suppress_Elimination->Start Re-run Reaction Adjust_Stoichiometry->Start Re-run Reaction

Caption: A logical workflow for troubleshooting byproduct formation.

VI. References

  • ChemBK. (2024, April 9). 4-Chloroisoquinoline. Retrieved from ChemBK.com: [Link]

  • Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Myers, A. G., et al. (2012, December 7). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH. Retrieved from [Link]

  • Abnormal products in the Bischler–Napieralski isoquinoline synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry.

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. (n.d.). Aaltodoc. Retrieved from [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar. Retrieved from [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Lanzhou University.

  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). quimicaorganica.org. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Thieme.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It addresses the specific challenges of purifying 6-Bromo-4-chloroisoquinoline (CAS: 1221232-29-6), distinguishing it from its common isomer, the quinoline derivative used in kinase inhibitors.

Product: 6-Bromo-4-chloroisoquinoline CAS: 1221232-29-6 Chemical Formula: C


H

BrClN Support Level: Advanced Process Chemistry

⚠️ Critical Distinction: Isoquinoline vs. Quinoline

Read Before Proceeding: Many databases and patents reference 6-Bromo-4-chloroquinoline (an intermediate for Omipalisib/GSK2126458). Ensure you are working with the Isoquinoline isomer.

  • Target Molecule: Nitrogen at position 2.[1]

  • Common Isomer: Nitrogen at position 1.[2]

  • Implication: The purification logic below relies on the specific pKa and solubility profile of the isoquinoline scaffold, which differs from the quinoline analog.

Module 1: Purification Strategy Overview

The crude product of 6-Bromo-4-chloroisoquinoline is typically generated via the chlorination of 6-bromoisoquinolin-4-ol using POCl


 or the electrophilic chlorination of 6-bromoisoquinoline. The primary impurities are:
  • Unreacted Starting Material: 6-Bromo-isoquinolin-4-ol (highly polar).

  • Hydrolysis Byproducts: Reversion to the 4-hydroxy species due to moisture exposure.

  • Inorganic Salts: Phosphates or succinimide residues (depending on synthesis route).

Decision Matrix: Which Method to Choose?
Crude Purity (HPLC)Primary ContaminantRecommended Method
< 85% Tars, Inorganic SaltsAcid-Base Extraction (See Module 2)
85% - 95% Regioisomers, Trace SMRecrystallization (See Module 3)
> 95% Trace colored impuritiesFlash Chromatography (See Module 4)

Module 2: Acid-Base Extraction (The "Rough Cut")

Theory: Isoquinolines are basic, but the presence of electron-withdrawing groups (4-Cl and 6-Br) significantly lowers the pKa of the nitrogen (estimated pKa ~3.0–3.5). Standard weak acids may fail to protonate it fully.

Protocol
  • Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic phase with 2M HCl (Cold, 0–5°C).

    • Note: Do not use weak acids (acetic/citric) as they will not sufficiently protonate the deactivated nitrogen.

    • Caution: Minimize contact time. 4-Chloroisoquinolines are susceptible to hydrolysis back to 4-hydroxyisoquinolines in hot acidic media.

  • Organic Wash: Keep the aqueous acidic layer. Discard the organic layer (removes non-basic tars).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9–10 using 20% NaOH or NH

    
    OH .
    
    • Observation: The product should precipitate as a solid or thick oil.

  • Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
Workflow Visualization

AcidBaseWorkup Start Crude Mixture (in Organic Solvent) AcidWash Extract with 2M HCl (0-5°C) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgWaste Organic Phase (Non-basic impurities) PhaseSep->OrgWaste Discard AqPhase Aqueous Acid Phase (Contains Product Salt) PhaseSep->AqPhase Keep Basify Basify to pH 10 (NH4OH/NaOH) AqPhase->Basify Extract Extract into DCM & Concentrate Basify->Extract Final Semi-Pure Solid Extract->Final

Figure 1: Acid-Base extraction logic optimized for deactivated isoquinoline nitrogen.

Module 3: Recrystallization (The "Fine Cut")

Theory: Halogenated heterocycles often suffer from "oiling out" rather than crystallizing due to low melting points and high lipophilicity.

Recommended Solvent Systems
  • System A (High Recovery): Ethanol / Water (9:1).

  • System B (High Purity): Heptane / Ethyl Acetate (Start with pure heptane, add EtOAc dropwise at reflux until dissolved).

Step-by-Step Protocol
  • Dissolve the semi-pure solid in the minimum amount of boiling solvent (System B is preferred for removing polar 4-hydroxy impurities).

  • Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 5 minutes, then filter hot through Celite.

  • Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours).

    • Troubleshooting: If oil droplets appear (oiling out), reheat to reflux and add a seed crystal or scratch the glass surface.

  • Harvest: Cool to 0°C for 1 hour. Filter and wash with cold heptane.

Module 4: Flash Chromatography (Polishing)

Theory: Isoquinolines can streak (tail) on silica gel due to interaction with acidic silanol groups.

Column Parameters[1][2][3][4][5][6][7][8][9][10]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     30% EtOAc).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen bands.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

Cause: This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the solvent is too polar. Solution:

  • Re-dissolve the oil by heating.

  • Add a small amount of a "good" solvent (e.g., EtOAc) to increase solubility slightly.

  • Seed the mixture with a pure crystal at the cloud point.

  • Cool much slower (wrap the flask in foil/towel).

Q2: I see a spot on TLC that stays at the baseline.

Diagnosis: This is likely 6-bromo-isoquinolin-4-ol (the hydrolysis product or starting material). Fix: This impurity is much more polar than the 4-chloro product.

  • If Recrystallizing: Use a non-polar solvent (Heptane/EtOAc); the polar impurity will remain insoluble or stay in the mother liquor.

  • If Extracting: Ensure the organic wash step (Module 2, Step 3) is thorough.

Q3: The yield is lower than expected after Acid-Base extraction.

Diagnosis: The 4-chloro and 6-bromo substituents withdraw electrons, making the nitrogen very weakly basic. It may not have fully protonated in the acid phase, or it may have precipitated as a salt during the acid wash if the volume was too low. Fix:

  • Use a stronger acid concentration (2M HCl instead of 1M).

  • Back-extract the discarded organic layer with fresh acid to ensure total capture.

Q4: Can I use water to wash the reaction quench?

Warning: Yes, but be rapid. 4-Halo-isoquinolines are reactive at the 4-position.[3] Prolonged exposure to hot water or acidic water can hydrolyze the Chloride back to a Hydroxyl group. Always use cold water and work quickly.

References

  • PubChem. (2025).[4][5] 6-Bromo-4-chloroisoquinoline (Compound).[6] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-4-chloroisoquinoline. Merck KGaA. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.

Sources

Alternative catalysts for coupling 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Protocols for 6-Bromo-4-chloroisoquinoline

Case ID: ISOQ-46-CPL Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with 6-Bromo-4-chloroisoquinoline , a bifunctional scaffold critical in kinase inhibitor development (e.g., ROCK/Rho pathways). The core challenge is chemoselectivity .

  • The 6-Position (Bromine): Located on the benzenoid ring. Reacts via standard oxidative addition. Typically the first point of diversification.

  • The 4-Position (Chlorine): Located on the pyridyl ring (beta to nitrogen). Electron-deficient but sterically sensitive. The C-Cl bond is stronger and requires "alternative" activation if the Bromine is absent or if simultaneous coupling is undesired.

This guide provides troubleshooting and protocols for three distinct catalytic systems: Pd-NHC (PEPPSI) for difficult substrates, Nickel for C-Cl activation, and Iron for sustainable Grignard couplings.

Module 1: Decision Logic & Selectivity

Before selecting a catalyst, determine your target site. The electronic disparity between the 6-Br (Aryl bromide) and 4-Cl (Heteroaryl chloride) dictates the protocol.

Visual Guide: Selectivity Decision Tree

SelectivityLogic Start Substrate: 6-Bromo-4-chloroisoquinoline Target Target Position? Start->Target Pos6 Target: 6-Position (Br) (Leave 4-Cl Intact) Target->Pos6 Standard Pos4 Target: 4-Position (Cl) (After 6-Br coupling) Target->Pos4 Sequential Both Target: Both Positions (One-Pot) Target->Both Tandem CatA Standard Pd: Pd(PPh3)4 or Pd(dppf)Cl2 (Mild Base: Na2CO3) Pos6->CatA High Selectivity CatB Alternative Pd: Pd-PEPPSI-IPr (Strong Activation) Pos4->CatB Steric Bulk CatC Nickel System: Ni(COD)2 + PCy3 (C-Cl Activation) Pos4->CatC Cost/Activity Both->CatB High Temp

Caption: Decision matrix for catalyst selection based on regiochemical targets. Green path denotes standard selectivity; Red path denotes advanced activation.

Module 2: The Pd-NHC Alternative (PEPPSI)

Why use it? Standard phosphine ligands (like


) often fail to activate the 4-Cl position after the 6-Br has been reacted, or they suffer from dehalogenation side reactions. Pd-PEPPSI-IPr  (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[1][2] The bulky NHC wingtips facilitate the reductive elimination step, crucial for forming bonds at the sterically crowded 4-position.

Protocol: Activation of the 4-Chloro Position Pre-requisite: 6-position is already substituted or protected.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.5 equiv)[3]

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base:

      
       (3.0 equiv)[3]
      
    • Solvent: Dioxane/Water (4:[3]1) or Toluene (anhydrous).

  • Procedure:

    • Charge a vial with substrate, boronic acid, base, and Pd-PEPPSI-IPr.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.[3]

    • Heat to 80°C (Dioxane) or 100°C (Toluene) for 12 hours.

    • Note: The 3-chloropyridine "throw-away" ligand on the PEPPSI catalyst dissociates upon heating, activating the Pd-NHC species in situ.

Troubleshooting FAQ:

  • Q: I am seeing homocoupling of my boronic acid.

    • A: This is common with highly active NHC catalysts. Switch the base to CsF (Cesium Fluoride) and use anhydrous dioxane. The lack of water slows the boronic acid hydrolysis/homocoupling pathway.

  • Q: The reaction stalls at 50% conversion.

    • A: Add a "kicker" charge of catalyst (1 mol%) and ensure your reaction is strictly oxygen-free. NHC-Pd(0) species are sensitive to oxidation once the pyridine ligand is shed.

Module 3: The Nickel Alternative (Cost & C-Cl Activation)

Why use it? Nickel is significantly cheaper than Palladium and possesses a smaller atomic radius, allowing easier oxidative addition into the stronger C-Cl bond (Bond Dissociation Energy ~95 kcal/mol). It is the superior choice for activating the 4-chloroisoquinoline if Pd fails.

Visual Guide: Ni-Catalyzed Mechanism (Simplified)

NiCycle Ni0 Ni(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for C-Cl) Ni0->OxAdd + 4-Cl-Isoquinoline TransMet Transmetalation (Boronic Acid/Zinc) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 - Product

Caption: Simplified catalytic cycle for Ni-mediated cross-coupling. Note that Ni(0) is required for the initial oxidative addition.

Protocol: Ni-Catalyzed Suzuki Coupling

  • Reagents:

    • Precatalyst:

      
       (10 mol%) - Must be handled in Glovebox.
      
    • Ligand:

      
       (Tricyclohexylphosphine) (20 mol%) or dppf.
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: Toluene/1-Butanol (10:1).

  • Procedure:

    • Mix

      
       and Ligand in solvent for 10 mins to form the active complex (color change usually observed).
      
    • Add substrate, boronic acid, and base.[3][4][5][6]

    • Seal and heat to 100°C for 16 hours.

Troubleshooting FAQ:

  • Q: I don't have a glovebox. Can I use Nickel?

    • A: Yes. Use air-stable

      
        or 
      
      
      
      with a reducing agent like Manganese (Mn) powder or Zinc (Zn) dust (0.5 equiv) to generate Ni(0) in situ.
  • Q: My yield is low due to hydrodehalogenation (Cl replaced by H).

    • A: This is a common Ni side-reaction, often caused by hydride sources (like alcohols) or excessive heating. Switch solvent to pure Toluene or THF and strictly dry your base.

Module 4: The Iron Alternative (Sustainability)

Why use it? Iron is non-toxic and earth-abundant. It is particularly effective for Kumada couplings (using Grignard reagents). If your coupling partner is available as a Grignard, this is the most atom-economical route.

Protocol: Fe-Catalyzed Kumada Coupling Target: 6-Br position (highly selective over 4-Cl).

  • Reagents:

    • Catalyst:

      
       (5 mol%).
      
    • Ligand: TMEDA (Tetramethylethylenediamine) (10 mol%) - Optional but stabilizes the active species.

    • Nucleophile: Aryl-MgBr (Grignard) (1.2 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve substrate and

      
       in THF. Cool to 0°C.
      
    • Add Grignard reagent dropwise.

    • Stir at 0°C to Room Temp for 2 hours.

    • Mechanism:[2][4] Involves a low-valent

      
       or 
      
      
      
      species (Inorganic Grignard).

Troubleshooting FAQ:

  • Q: The reaction is messy with many spots on TLC.

    • A: Iron catalysis is very fast and can lead to radical scrambling. Slow addition of the Grignard at low temperature (-20°C to 0°C) is critical.

  • Q: Can I use Iron for Suzuki coupling (Boronic acids)?

    • A: Generally, no.[7] Iron requires "hard" nucleophiles like Grignards or Zincates. For boronic acids, stick to Pd or Ni.

Comparative Data Summary

FeatureStandard Pd (

)
Pd-PEPPSI-IPrNickel (

)
Iron (

)
Primary Target 6-Br (High Selectivity)4-Cl (Steric/Difficult)4-Cl (Strong Bond)6-Br (Kumada)
Cost HighHighLowVery Low
Air Stability ModerateHigh (Excellent)Low (Glovebox)High
C-Cl Activation PoorGoodExcellentModerate
Key Risk Pd ContaminationHomocouplingHydrodehalogenationRadical Scrambling

References

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Tasker, S. Z. , Standley, E. A., & Jamison, T. F. "Recent advances in homogeneous nickel catalysis." Nature, 2014.

  • Fürstner, A. , et al. "Iron-Catalyzed Cross-Coupling Reactions."[8] Journal of the American Chemical Society, 2002.[8]

  • Malinowski, J. T., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents." Journal of Organic Chemistry, 2016. (General reference for Ni-Kumada protocols).
  • Valente, C. , et al. "Pd-PEPPSI Complexes and the Negishi Reaction." Journal of Organic Chemistry, 2010.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 6-Bromo-4-chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of 6-Bromo-4-chloroisoquinoline , designed for researchers requiring rigorous structural verification.

Executive Summary: The Structural Mandate

6-Bromo-4-chloroisoquinoline is a high-value scaffold in medicinal chemistry, particularly for developing dual-action kinase inhibitors.[1][2] Its utility lies in the orthogonal reactivity of its halogens: the 4-chloro position is activated for nucleophilic aromatic substitution (


) or specific cross-couplings, while the 6-bromo position is primed for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Accurate NMR characterization is critical to distinguish this specific regioisomer from its byproducts (e.g., 5-bromo or 1-chloro variants).[1][2] This guide compares the target molecule against its parent scaffold to provide a self-validating spectral fingerprint.[1][2]

Structural Analysis & Numbering

Before interpreting the spectra, the numbering scheme and electronic environment must be established. Isoquinoline numbering places the nitrogen at position 2.[2]

  • Position 1 (H1): Most deshielded (adjacent to N,

    
    -proton).[1][2]
    
  • Position 3 (H3): Highly deshielded (

    
    -proton), singlet in the target molecule.[1][2]
    
  • Position 4 (Cl-substituted): Quaternary carbon.[1][2]

  • Position 5 (H5): The "Peri-Proton."[2] It is spatially proximate to the Chlorine at C4, leading to significant deshielding (Van der Waals deshielding).[1][2]

  • Position 6 (Br-substituted): Quaternary carbon.[1][2][3][4][5]

  • Position 7/8 (H7/H8): Benzenoid protons.[1][2]

Comparative 1H NMR Data

The following data compares the target molecule with the parent Isoquinoline and the mono-substituted precursor 6-Bromoisoquinoline . This comparison isolates the specific shifts induced by the 4-Chloro and 6-Bromo substituents.[1]

Solvent: DMSO-d


 (Standard for polar heterocycles)
Frequency:  400/500 MHz[1][2]
ProtonIsoquinoline (Parent)

(ppm)
6-Bromoisoquinoline

(ppm)
6-Bromo-4-chloroisoquinoline (Target)

(ppm)*
MultiplicityCoupling (

)
Structural Diagnostic
H1 9.259.329.28 – 9.35 Singlet (s)-Most downfield; confirms Isoquinoline core.[1][2]
H3 8.548.608.75 – 8.85 Singlet (s)-Loss of coupling to H4 confirms 4-substitution.[1][2]
H4 7.787.85 Absent (Replaced by Cl).[1][2]
H5 7.908.158.35 – 8.50 Doublet (d)

Hz
Key Signal: Deshielded by peri-effect of 4-Cl.[1][2]
H7 7.707.787.80 – 7.90 dd

Hz
Ortho to Br; distinct splitting pattern.[1][2]
H8 8.108.058.05 – 8.15 Doublet (d)

Hz
Pseudo-doublet (roofing effect with H7).[1][2]

*Note: Exact values may fluctuate


0.05 ppm depending on concentration and water content in DMSO-d

.[1][2] Comparison data derived from standard substituent increment principles [1][2].
Deep Dive: The "Peri-Effect" on H5

The most diagnostic feature of 4-chloroisoquinolines is the behavior of H5 .[1]

  • Mechanism: The Chlorine atom at C4 is physically crowded against the proton at C5. This steric compression distorts the electron cloud around H5 (Van der Waals deshielding) and places H5 in the deshielding cone of the Cl lone pairs.

  • Observation: In the parent isoquinoline, H5 is ~7.90 ppm. In the target 6-Bromo-4-chloroisoquinoline, H5 shifts downfield to ~8.40 ppm .[1][2]

  • Validation: If H5 appears upfield (<8.0 ppm), the chlorination likely failed or occurred at the wrong position (e.g., C1).[1]

Experimental Protocol: Characterization Workflow

To ensure reproducibility, follow this "Self-Validating" protocol.

A. Sample Preparation[1][2][3][6][7][8]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL DMSO-d

    
      (99.9% D).[1][2]
    
    • Why DMSO? Isoquinolines can aggregate in CDCl

      
       due to 
      
      
      
      -
      
      
      stacking, causing concentration-dependent shifts.[1][2] DMSO disrupts these aggregates, yielding sharper, reproducible peaks.[1]
  • Filtration: If the solution is cloudy (common with inorganic salts from halogenation), filter through a cotton plug into the NMR tube.[2]

B. Acquisition Parameters[1][2][3][6][8][9]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): Minimum 16 (to resolve the small meta-coupling of H5-H7).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of H1/H3 singlets).

  • Spectral Width: -2 to 14 ppm.[1][2]

C. Processing & Integration[1][10]
  • Reference: Calibrate residual DMSO pentet to 2.50 ppm .

  • Integration: Set the H1 singlet (most downfield) to 1.00 .[2]

  • Validation Check:

    • Total Integral Area should sum to 5 protons .[1][2]

    • Verify H3 is a singlet (confirms C4 substitution).

    • Verify H5 is a doublet (small

      
       Hz) or broad singlet (confirms C6 substitution prevents ortho-coupling).
      

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logic flow for confirming the structure of 6-Bromo-4-chloroisoquinoline versus potential impurities.

NMR_Workflow Start Crude Product (Post-Chlorination) Solvent Dissolve in DMSO-d6 (Disrupt Stacking) Start->Solvent Acquire Acquire 1H NMR (16+ Scans) Solvent->Acquire Check_H1 Check H1 (~9.3 ppm) Acquire->Check_H1 Check_H3 Analyze H3 (~8.8 ppm) Check_H1->Check_H3 Decision_H3 Is H3 a Singlet? Check_H3->Decision_H3 Check_H5 Analyze H5 (~8.4 ppm) Decision_H5 Is H5 Deshielded (>8.3)? Check_H5->Decision_H5 Decision_H3->Check_H5 Yes Result_Fail_2 FAIL: Likely 6-Bromoisoquinoline (Starting Material) Decision_H3->Result_Fail_2 No (Doublet) Result_Success CONFIRMED: 6-Bromo-4-chloroisoquinoline Decision_H5->Result_Success Yes (Peri-effect) Result_Fail_1 FAIL: Likely 1-Chloro isomer (H1 missing) Decision_H5->Result_Fail_1 No

Figure 1: Logic flow for validating the regiochemistry of 6-Bromo-4-chloroisoquinoline using 1H NMR markers.

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (

)
OriginSolution
Broad Singlet ~5.0 - 6.0 ppmHCl salts (Exchangeable NH+)Free-base the sample with NaHCO

wash, dry, and re-run.[1][2]
Doublet at ~7.8 ppm ~7.85 ppm (

Hz)
Unreacted 6-Bromoisoquinoline (H4)Recrystallize or run column chromatography (Hex/EtOAc).[1][2]
Singlet at 1.2/1.5 ppm 1.2 - 1.5 ppmGrease/H

O
Dry sample under high vacuum.[1][2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [1][2]

  • Katritzky, A. R., & Pozharskii, A. F. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1][2] (Refer to Isoquinoline substituent effects section).

  • BenchChem. (2025).[1][2][6] 1H NMR Characterization of Chloroisoquinolines: Predicted and Comparative Data.

  • Babij, N. R., et al. (2016).[1][2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Org.[1][2][3][6][7][8][9] Process Res. Dev., 20(3), 661–667.[1][2] [1][2]

Sources

A Comparative Guide to the Reactivity of 4-Chloro vs. 6-Bromo Positions in Isoquinolines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The ability to selectively functionalize different positions on this heterocyclic system is paramount for generating molecular diversity and fine-tuning structure-activity relationships (SAR). Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon and carbon-nitrogen bonds.[1][2]

This guide provides an in-depth technical comparison of the reactivity of two common halogenated positions on the isoquinoline nucleus: the 4-chloro and 6-bromo positions. For researchers and drug development professionals working with di-halogenated isoquinoline intermediates, understanding the principles of regioselectivity is critical for designing efficient and predictable synthetic routes. We will dissect the underlying mechanistic principles, provide comparative experimental insights, and present validated protocols for achieving selective functionalization.

Theoretical Framework: Predicting Regioselectivity in Cross-Coupling

The selectivity of palladium-catalyzed cross-coupling reactions on a polyhalogenated substrate is not arbitrary. It is governed by a predictable interplay of fundamental electronic and energetic factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[3][4][5] The ease with which this step occurs dictates which position on the isoquinoline ring will react first.

Pillar 1: The Carbon-Halogen Bond Dissociation Energy (BDE)

The primary determinant of reactivity in cross-coupling is the strength of the C-X bond. A weaker bond requires less energy to break, leading to a lower activation energy for the oxidative addition step. The established reactivity trend for halogens is a direct reflection of their corresponding C-X bond strengths:

C-I > C-Br > C-OTf > C-Cl > C-F [6][7][8]

This intrinsic property strongly favors the oxidative addition at the 6-bromo position over the 4-chloro position. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it the more kinetically favored site for the palladium catalyst to insert.

Pillar 2: The Electronic Landscape of the Isoquinoline Core

The isoquinoline ring is not electronically uniform. The presence of the electronegative nitrogen atom significantly influences the electron density distribution across the aromatic system, particularly at the positions ortho and para to it. The C4 position is para to the ring nitrogen, making it more electron-deficient (more electrophilic) than the C6 position, which resides on the carbocyclic ring and is less influenced by the heteroatom.[5][9]

This increased electrophilicity at the C4 position can, in principle, accelerate the rate of oxidative addition compared to a chloro-substituted carbon in a simple benzene ring. However, this electronic activation must compete with the much larger energy difference between the C-Br and C-Cl bonds.

The Verdict: A Balancing Act Dominated by Bond Strength

While the electronic activation at C4 is a real effect, experimental evidence from a wide range of dihalogenated (hetero)arenes shows that the difference in C-X bond energy is almost always the dominant factor in determining regioselectivity.[5][10][11] Therefore, for a substrate like 4-chloro-6-bromo-isoquinoline, the initial cross-coupling reaction is overwhelmingly predicted to occur at the 6-bromo position . This has been demonstrated in analogous systems like 6-bromo-2-chloroquinoline, where selective amination of the C6-Br bond was achieved in the presence of the C2-Cl bond.[12]

Comparative Data for Key Cross-Coupling Reactions

The following tables summarize the expected regioselective outcomes for the three most common palladium-catalyzed cross-coupling reactions. These predictions are based on established reactivity principles and data from analogous dihaloquinoline and dihalopyridine systems.[12][13][14][15]

Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Feature Reactivity at 6-Bromo Position Reactivity at 4-Chloro Position Expected Outcome
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Requires more activating ligands (e.g., Buchwald-type biarylphosphines) High
Conditions Mild (e.g., 80-90 °C) Harsher (e.g., >100 °C) Selective mono-arylation at the C6 position under standard conditions.

| Rationale | Lower C-Br bond dissociation energy facilitates oxidative addition. | Stronger C-Cl bond requires more energy and/or a more electron-rich catalyst to break. | The kinetic preference for the C-Br bond is significant. |

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Feature Reactivity at 6-Bromo Position Reactivity at 4-Chloro Position Expected Outcome
Catalyst Pd₂(dba)₃ with ligands like XPhos, RuPhos Requires highly active catalysts (e.g., BrettPhos, G3/G4 precatalysts) Selective mono-amination at the C6 position.[12]
Base NaOtBu, Cs₂CO₃, K₃PO₄ Strong, non-nucleophilic bases are essential. The C-Br bond is significantly more reactive towards amination.

| Rationale | Follows the standard I > Br > Cl reactivity trend for Buchwald-Hartwig amination.[7][8] | C-Cl activation is challenging and often requires specialized, sterically hindered ligands. | Excellent selectivity for the C6 position can be readily achieved. |

Table 3: Sonogashira Coupling (C-C Bond Formation)

Feature Reactivity at 6-Bromo Position Reactivity at 4-Chloro Position Expected Outcome
Catalyst Pd(PPh₃)₂Cl₂/CuI Generally unreactive under standard Sonogashira conditions. Highly selective mono-alkynylation at the C6 position.[15]
Conditions Mild, often room temperature to 60 °C. Requires forcing conditions, often leading to catalyst decomposition. The difference in reactivity is stark, making C6 selectivity straightforward.

| Rationale | The established mechanism strongly favors the more labile C-Br bond for oxidative addition. | C-Cl bonds are poor substrates for traditional Sonogashira coupling. | Side reactions like Glaser homocoupling of the alkyne are a greater concern than reaction at the C4-Cl site.[16] |

Visualizing the Catalytic Process and Experimental Design

To better understand the underlying chemistry and the logic of a selectivity study, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Ar'-B(OR)₂ Pd(II)ArAr Ar-Pd(II)-Ar' Complex Transmetal->Pd(II)ArAr ReductElim Reductive Elimination Pd(II)ArAr->ReductElim ReductElim->Pd(0)L2 Product Ar-Ar' Product ReductElim->Product Regioselectivity_Workflow Start 4-Chloro-6-bromo-isoquinoline ConditionScreen Screen Reaction Conditions (Catalyst, Ligand, Base, Temp.) Start->ConditionScreen Analysis Analyze Product Mixture (LC-MS, NMR) ConditionScreen->Analysis Outcome1 Selective C6 Coupling Analysis->Outcome1 High Selectivity Outcome2 Mixture of Products (C6, C4, Di-substituted) Analysis->Outcome2 Low Selectivity Outcome3 No Reaction / Decomposition Analysis->Outcome3 Failure Proceed Proceed to C4 Functionalization Outcome1->Proceed Optimize Optimize for Selectivity (Lower Temp, Less Active Catalyst) Outcome2->Optimize Optimize->ConditionScreen

Caption: Experimental workflow for determining and optimizing regioselectivity.

Validated Experimental Protocols

The following protocols are designed for the selective functionalization of the C6-bromo position on a 4-chloro-6-bromo-isoquinoline substrate.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
  • Rationale: This protocol uses a standard palladium catalyst and mild conditions, which are insufficient to activate the C4-Cl bond, ensuring high selectivity for the more reactive C-Br bond.

  • Materials:

    • 4-chloro-6-bromo-isoquinoline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 3.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-chloro-6-bromo-isoquinoline, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in a portion of the degassed dioxane to pre-form the catalyst.

    • Add the catalyst solution and the remaining degassed solvent mixture to the Schlenk flask via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 6-aryl-4-chloro-isoquinoline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
  • Rationale: This procedure employs a common Buchwald-Hartwig catalyst system. The conditions are optimized for the C-Br bond, and the stronger C-Cl bond remains intact. [17]* Materials:

    • 4-chloro-6-bromo-isoquinoline (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

    • XPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, NaOtBu, and 4-chloro-6-bromo-isoquinoline to an oven-dried reaction vial.

    • Add the anhydrous, degassed toluene, followed by the amine.

    • Seal the vial and heat the mixture to 100 °C with stirring.

    • Monitor the reaction by LC-MS. After consumption of the starting material (typically 6-18 hours), cool to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by column chromatography to isolate the 6-amino-4-chloro-isoquinoline product.

Conclusion

In the competitive landscape of palladium-catalyzed cross-coupling reactions, the reactivity of the 6-bromo position of a 4-chloro-6-bromo-isoquinoline substrate is unequivocally dominant over the 4-chloro position. This selectivity is rooted in the fundamental difference in carbon-halogen bond dissociation energies, a factor that consistently outweighs the subtle electronic activation at the C4 position. By employing standard, well-established catalytic systems and mild reaction conditions, researchers can confidently and selectively functionalize the C6 position, preserving the C4-chloro handle for subsequent, more forcing transformations. This predictable reactivity profile makes 4-chloro-6-bromo-isoquinoline a valuable and versatile building block for the strategic construction of complex, multi-substituted isoquinoline derivatives.

References

  • McIndoe, S. et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ChemCatChem. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. Available at: [Link]

  • McIndoe, S. et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Available at: [Link]

  • Synfacts. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available at: [Link]

  • National Center for Biotechnology Information. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]

  • ACS Publications. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. Available at: [Link]

  • ChemRxiv. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

  • ResearchGate. (2025). Syntheses of 4-Substituted Isoquinolines. Available at: [Link]

  • ACS Publications. (2008). Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines. Organic Letters. Available at: [Link]

  • ResearchGate. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • PubMed. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Available at: [Link]

  • Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Available at: [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. Available at: [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (2025). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Available at: [Link]

  • eScholarship.org. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • Semantic Scholar. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]

  • Semantic Scholar. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Available at: [Link]

  • ResearchGate. (2025). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Available at: [Link]

  • ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

Sources

A Comparative Guide to the Characterization of 6-Bromo-4-chloroisoquinoline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth comparative analysis of the characterization data for 6-bromo-4-chloroisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of published, experimentally-verified spectra for 6-bromo-4-chloroisoquinoline, this guide leverages a comparative approach. We will present the available data for our target compound and its key intermediate, 6-bromo-isoquinolin-4-ol, alongside the comprehensive data of its well-characterized structural isomer, 6-bromo-4-chloroquinoline.

This comparison provides critical insights for researchers, highlighting the subtle yet significant impact of nitrogen's placement within the fused ring system on spectroscopic and physical properties. Understanding these differences is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in any drug development or materials science workflow.

Synthetic Strategy: From Hydroxy-Intermediate to Final Product

The most direct and widely adopted synthesis of halo-isoquinolines and their quinoline counterparts involves the deoxychlorination of a hydroxy-substituted precursor. The key intermediate for our target compound is 6-bromo-isoquinolin-4-ol . The transformation to 6-bromo-4-chloroisoquinoline is typically achieved through treatment with a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

The causality behind this choice of reagent is clear: POCl₃ is a powerful dehydrating and chlorinating agent that readily converts the more stable 4-hydroxy tautomer (which exists in equilibrium with the 4-oxo form) into the desired 4-chloro derivative. The addition of DMF catalyzes the reaction by forming a Vilsmeier-Haack type reagent in situ, which is more reactive than POCl₃ alone.

G cluster_0 Synthetic Pathway Precursor Starting Materials (e.g., 4-Bromoaniline derivatives) Intermediate Key Intermediate 6-Bromo-isoquinolin-4-ol Precursor->Intermediate Ring Cyclization FinalProduct Target Compound 6-Bromo-4-chloroisoquinoline Intermediate->FinalProduct Deoxychlorination (POCl₃)

Caption: Plausible synthetic workflow for 6-Bromo-4-chloroisoquinoline.

Comparative Characterization Data

The following tables summarize the available physical and spectroscopic data for the target isoquinoline compounds and their corresponding quinoline isomers. This side-by-side comparison is essential for distinguishing between these structurally similar molecules.

Table 1: Physical Properties of Isoquinoline and Quinoline Intermediates

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
6-Bromo-isoquinolin-4-ol (Structure Not Available)Not AssignedC₉H₆BrNO224.06Solid (Predicted)Data Not Available
6-Bromoquinolin-4-ol (Structure of Isomer)145369-94-4C₉H₆BrNO224.06Solid283[1]
6-Bromo-4-chloroisoquinoline (Target Structure)1221232-29-6C₉H₅BrClN242.50SolidData Not Available
6-Bromo-4-chloroquinoline (Isomer Structure)65340-70-7C₉H₅BrClN242.50White to light yellow solid111.0 - 115.0

Table 2: Spectroscopic Data Comparison

Compound¹H NMR (Solvent)Mass Spectrometry (m/z)Key IR Bands (cm⁻¹)
6-Bromo-isoquinolin-4-ol Data Not AvailableData Not AvailablePredicted: 3400-3200 (br, O-H), 1620 (C=N), 1580 (C=C)
6-Bromoquinolin-4-ol (400 MHz, DMSO-d₆): δ 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51 (d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H)[2]Data Not AvailableData Not Available
6-Bromo-4-chloroisoquinoline Data Not AvailablePredicted [M+H]⁺: 241.9/243.9 (Br isotopes)Predicted: 1600 (C=N), 1550, 1480 (C=C), ~830 (C-Cl), ~600 (C-Br)[3]
6-Bromo-4-chloroquinoline (500 MHz, DMSO-d₆): δ 8.87 (d, J=4.5 Hz, 1H), 8.32 (d, J=2.0 Hz, 1H), 8.03 (d, J=9.0 Hz, 1H), 7.99 (dd, J=9.0, 2.0 Hz, 1H), 7.82 (d, J=4.5 Hz, 1H)[4]EI-HRMS: m/z calcd for C₉H₅BrClN (M⁺) 240.9294, found 240.9297.[4] ESI-MS: m/z = 242 [M+H]⁺[4]Data Not Available

In-Depth Spectroscopic Analysis: The Isoquinoline vs. Quinoline Fingerprint

The structural difference between isoquinoline (N at position 2) and quinoline (N at position 1) creates distinct electronic environments that are readily observable in their spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for differentiating these isomers. The electron-withdrawing nature of the nitrogen atom and the influence of its lone pair cause significant chemical shift variations in the adjacent protons and carbons.

  • Quinoline Signature : In 6-bromo-4-chloroquinoline, the protons on the heterocyclic ring (H-2 and H-3) and the carbocyclic ring (H-5, H-7, H-8) show a specific pattern. The provided data shows a characteristic doublet for H-2 at a downfield shift of 8.87 ppm, which is typical for a proton adjacent to the nitrogen in a quinoline system.[4]

  • Expected Isoquinoline Signature : For 6-bromo-4-chloroisoquinoline, we would predict a different pattern. The H-1 and H-3 protons would be the most affected by the nitrogen at position 2. H-1, being flanked by the nitrogen and the fused ring, would likely appear as a downfield singlet. H-3, adjacent to the nitrogen, would also be significantly downfield. The coupling patterns and chemical shifts of the protons on the carbocyclic ring (H-5, H-7, H-8) would also differ from the quinoline isomer due to the altered electronic distribution.

Mass Spectrometry (MS)

While MS cannot distinguish between structural isomers based on the parent ion alone, it is crucial for confirming molecular weight and elemental composition.

  • Molecular Ion Peak : Both 6-bromo-4-chloroisoquinoline and its quinoline isomer will exhibit a molecular weight of 242.50 g/mol .

  • Isotopic Pattern : The most telling feature in the mass spectrum is the isotopic signature of the halogens. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and highly characteristic cluster of peaks for the molecular ion. The high-resolution mass spectrometry data for the quinoline isomer confirms the elemental formula C₉H₅BrClN, and the same would be expected for the isoquinoline target.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is most valuable for tracking the conversion of the hydroxy-intermediate to the final chloro-product.

  • Intermediate (6-Bromo-isoquinolin-4-ol) : The key signature would be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration.[5] Additionally, C=N and aromatic C=C stretching vibrations would appear in the 1620-1480 cm⁻¹ region.[3]

  • Final Product (6-Bromo-4-chloroisoquinoline) : Upon successful chlorination, the broad O-H band will disappear completely. This is the primary indicator of reaction completion. The spectrum will be dominated by aromatic C=C and C=N stretching bands.[6] Furthermore, new bands corresponding to the C-Cl stretch (typically ~830 cm⁻¹) and the C-Br stretch (~600 cm⁻¹) are expected to appear in the fingerprint region.[3][7]

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable characterization data.

Synthesis: Deoxychlorination of 6-Bromoquinolin-4-ol (Reference Protocol)

This protocol for the synthesis of the quinoline isomer serves as an excellent template for the target isoquinoline.[4][8]

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).

  • Reagent Addition : Under a fume hood, add phosphorus oxychloride (POCl₃) (approx. 5-10 eq) dropwise. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Reaction : Heat the reaction mixture to reflux (approx. 110 °C) and stir for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization : Neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the final product.

Analytical Workflow

G cluster_1 General Analytical Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI or EI-HRMS) Sample->MS IR IR Spectroscopy (ATR) Sample->IR Data Combined Spectroscopic Data & Structural Confirmation NMR->Data MS->Data IR->Data

Caption: Standard workflow for spectroscopic characterization of synthetic compounds.

Conclusion

References

  • BenchChem. (2025). Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
  • Guidechem. (2020, October 16). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules. BenchChem.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-Bromoquinolin-4-ol.
  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • ChemicalBook. (n.d.). 6-Bromoquinazolin-4-ol.
  • ZaiQi Bio-Tech. (n.d.). 6-Bromoquinolin-4-ol | CAS No:145369-94-4.
  • MilliporeSigma. (n.d.). 6-Bromo-4-chloroisoquinoline | 1221232-29-6.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromoquinolin-4-ol.
  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline.
  • BLD Pharm. (n.d.). 1221232-29-6|6-BROMO-4-CHLOROISOQUINOLINE.
  • Reich, H. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.
  • NFDI4Chem. (2024, May 27). 1H nuclear magnetic resonance spectroscopy (1H NMR). NFDI4Chem Search Service.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.
  • PubChemLite. (n.d.). 6-bromo-4-chloro-2-phenylquinoline (C15H9BrClN).
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • McDevitt, N. T., Rozek, A. L., Bentley, F. F., & Davidson, A. D. (1965). Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-100-cm−1 Region. The Journal of Chemical Physics, 42(4), 1173-1182.
  • Ashenhurst, J. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry.
  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline.
  • Macmillan Group. (n.d.). Modern Mass Spectrometry.
  • Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online.

Sources

Infrared (IR) spectroscopy peaks for halogenated isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Drug Discovery Researchers & Medicinal Chemists

Halogenated isoquinolines are critical pharmacophores in the synthesis of antiretrovirals, anesthetics, and antihypertensive agents. While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, non-destructive "fingerprint" method for distinguishing positional isomers (e.g., 1-chloro- vs. 4-chloroisoquinoline) and monitoring reaction progress in real-time.

This guide moves beyond basic spectral lists. It provides a mechanistic framework for interpreting the vibrational shifts caused by halogenation, specifically focusing on the C–X stretching region (800–400 cm⁻¹) and the C–H Out-of-Plane (OOP) bending region (900–600 cm⁻¹) , which are the primary diagnostic zones for these compounds.

Fundamentals: The Isoquinoline Scaffold

Before analyzing halogenated derivatives, one must establish the baseline vibrational signature of the parent isoquinoline molecule (


).
Baseline Spectral Signature (Parent)
  • Heteroaromatic C–H Stretch:

    
     (Weak to Medium).
    
  • Ring Skeletal Vibrations (C=C / C=N):

    • 
       (asymmetric): 
      
      
      
    • 
       (symmetric): 
      
      
      
      &
      
      
  • Fingerprint Region (Diagnostic):

    • C–H OOP Bending:

      
       (Characteristic of 4 adjacent hydrogens on the benzenoid ring).
      

Impact of Halogenation: Comparative Analysis

The introduction of a halogen atom (


) alters the spectrum via two primary mechanisms:
  • Mass Effect (Reduced Mass,

    
    ):  Heavily influences the C–X bond stretch frequency.
    
  • Electronic Effect (Inductive/Resonance): Perturbs the ring electron density, shifting C=N and C=C frequencies.

A. The C–X Stretching Region (Direct Identification)

The C–X stretch is the most direct evidence of halogenation. Due to the increasing atomic mass of the halogen, the frequency decreases down the group.

HalogenAtomic Mass (amu)Predicted C–X Frequency Range (

)
Experimental Observation (Isoquinoline Scaffold)Signal Intensity
Fluorine (F) 19.00


(C-F stretch often coupled with ring)
Very Strong
Chlorine (Cl) 35.45


(e.g., 1-Chloroisoquinoline)
Strong
Bromine (Br) 79.90


(e.g., 5-Bromoisoquinoline)
Medium/Strong
Iodine (I) 126.90


(Often requires Far-IR or Raman)
Medium

Critical Insight: The C–Cl stretch in 1-chloroisoquinoline is experimentally verified at 675 cm⁻¹ (Raman) / 674 cm⁻¹ (IR).[1] For 5-bromoisoquinoline , the C–Br stretch typically falls below the standard fingerprint cutoff, often appearing as a deformation mode near 550–600 cm⁻¹ .

B. Positional Isomerism: The "Fingerprint" Logic

Distinguishing where the halogen is attached (e.g., Position 1 vs. Position 5) is the true power of IR. This is determined by the C–H Out-of-Plane (OOP) Bending patterns, which depend on the number of adjacent hydrogen atoms on the rings.

Scenario 1: 1-Halogenated Isoquinoline
  • Structure: Substitution at the heterocyclic ring (Pos 1).

  • Benzenoid Ring (Pos 5,6,7,8): Remains intact with 4 adjacent protons .

  • Diagnostic Peak: Strong band at 740–760 cm⁻¹ (characteristic of ortho-disubstituted benzene / 4 adjacent H).

Scenario 2: 5-Halogenated Isoquinoline
  • Structure: Substitution at the benzenoid ring (Pos 5).

  • Benzenoid Ring (Pos 6,7,8): Now has 3 adjacent protons .

  • Diagnostic Peak: Shift to 780–800 cm⁻¹ (characteristic of 1,2,3-trisubstituted benzene pattern).

  • Heterocyclic Ring: Unchanged pattern.

Scenario 3: 4-Halogenated Isoquinoline
  • Structure: Substitution at the heterocyclic ring (Pos 4).

  • Benzenoid Ring: Intact 4 adjacent protons (740–760 cm⁻¹).

  • Heterocyclic Ring: Isolated proton at Pos 3 and Pos 1.

  • Diagnostic Peak: Loss of the specific coupling modes associated with adjacent heterocyclic protons.

Experimental Methodology: Ensuring Data Integrity

Protocol: Solid-State Analysis (ATR vs. Transmission)

Halogenated isoquinolines are often solids at room temperature (e.g., 5-Bromoisoquinoline MP: ~85°C). The choice of sampling technique critically affects spectral resolution, especially in the low-frequency C–X region.

FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr saltATR (Diamond/ZnSe)
Spectral Range Cutoff often ~600 cm⁻¹ (ZnSe) or 400 cm⁻¹ (Diamond)Transparent down to 400 cm⁻¹Diamond ATR or KBr
Artifacts Peak intensity decreases at high wavenumberMoisture bands (3400 cm⁻¹), Christiansen effectATR for consistency
C–X Detection Risk: ZnSe absorbs C–I stretches (<600)Best for C–Br and C–I detectionUse KBr for Iodides
Step-by-Step Workflow
  • Blanking: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~5 mg of solid isoquinoline derivative on the Diamond ATR crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid rigid aromatics).

  • Acquisition: Collect 64 scans.

  • Post-Processing: Apply "ATR Correction" (software algorithm) if comparing against library transmission spectra.

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for identifying a halogenated isoquinoline derivative based on spectral features.

IR_Assignment_Workflow Start Unknown Isoquinoline Sample Check_CX Check 800 - 400 cm⁻¹ Region (C-X Stretch) Start->Check_CX CX_High Band @ 1100-1250 cm⁻¹ (Strong) Check_CX->CX_High Fluorine CX_Med Band @ 650-800 cm⁻¹ (Strong) Check_CX->CX_Med Chlorine CX_Low Band @ 500-600 cm⁻¹ (Med/Strong) Check_CX->CX_Low Bromine Check_OOP Analyze 900 - 700 cm⁻¹ (C-H OOP Bending) CX_Med->Check_OOP CX_Low->Check_OOP Pos_1 Strong Band @ 740-760 cm⁻¹ (4 Adj. H on Benzene Ring) Check_OOP->Pos_1 1-Substituted (Hetero-ring sub) Pos_5 Shifted Band @ 780-800 cm⁻¹ (3 Adj. H on Benzene Ring) Check_OOP->Pos_5 5-Substituted (Benzo-ring sub) Result_1 Likely 1-Halo-Isoquinoline Pos_1->Result_1 Result_5 Likely 5-Halo-Isoquinoline Pos_5->Result_5

Caption: Logical workflow for distinguishing halogen type and substitution position using IR spectral zones.

References

  • Vibrational Analysis of 1-Chloroisoquinoline: Vidhya, V., et al. "Molecular structure, aromaticity, vibrational investigation... on 1-chloroisoquinoline."[1] Results in Materials, 2020.

  • 5-Bromoisoquinoline Spectral Data: PubChem Compound Summary for CID 736487, 5-Bromoisoquinoline.

  • General Aromatic C-H Bending Patterns: NIST Chemistry WebBook, Standard Reference Data for Isoquinoline Derivatives. [2]

  • Raman vs IR for Heterocycles: "Vibrational spectroscopic characterization of arylisoquinolines." Physical Chemistry Chemical Physics, RSC.

  • Comparative IR/NMR Guide: BenchChem Comparative Guide to Quinoline and Isoquinoline.

Sources

A Researcher's Guide to Unambiguous Structural Validation of 4,6-Disubstituted Isoquinolines Using NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Positional Isomerism in Isoquinoline Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide range of biologically active compounds.[1][2][3] However, the synthesis of polysubstituted isoquinolines often yields a mixture of positional isomers, presenting a significant analytical challenge.[4][5][6] While standard 1D and 2D NMR techniques like COSY, HSQC, and HMBC are powerful for establishing through-bond connectivity, they frequently fall short in definitively distinguishing between isomers, such as a 4,6-disubstituted isoquinoline and its 4,8- or 1,6-disubstituted counterparts. This ambiguity can lead to erroneous structure-activity relationship (SAR) studies and costly delays in development pipelines.

This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a decisive tool for the unambiguous structural validation of 4,6-disubstituted isoquinolines. We will move beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation.

The Decisive Power of "Through-Space" Correlations: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are in close spatial proximity (typically < 5 Å).[7] This interaction is not mediated through chemical bonds, but rather through space via dipole-dipole coupling.[8][9] The intensity of an NOE signal is critically dependent on the distance (r) between the interacting nuclei, following an inverse sixth power relationship (I ∝ 1/r⁶). This extreme sensitivity to distance makes it an exceptionally precise tool for mapping the 3D geometry of a molecule.

The 2D NOESY experiment maps these through-space correlations across the entire molecule in a single spectrum. A NOESY spectrum displays the normal 1D proton spectrum along the diagonal, while off-diagonal "cross-peaks" connect protons that are close to each other in space.[10][11] It is these cross-peaks that provide the definitive evidence needed to distinguish between positional isomers.

Comparative Analysis: Differentiating 4,6-Disubstituted Isoquinolines from Other Isomers

To illustrate the power of NOESY, let us consider the challenge of confirming the structure of a hypothetical 4-bromo-6-methoxyisoquinoline (Structure A ) versus a potential isomeric byproduct, 4-bromo-8-methoxyisoquinoline (Structure B ).

Structure A: 4-Bromo-6-methoxyisoquinoline Structure B: 4-Bromo-8-methoxyisoquinoline

While both isomers would likely exhibit similar through-bond correlation patterns in COSY and HMBC spectra, their NOESY spectra would be strikingly different. The key lies in the spatial relationships between the protons on the benzene ring and the substituents.

Expected Key NOE Correlations

The table below summarizes the critical NOE cross-peaks that would be observed for each isomer. The presence or absence of these specific correlations provides a definitive structural assignment.

Proton(s) Expected NOE Correlation in Structure A (4,6-isomer) Expected NOE Correlation in Structure B (4,8-isomer) Interpretation
H-5 Strong correlation to -OCH₃ at C-6 and H-7 .Strong correlation to H-7 and H-6 . No correlation to -OCH₃.This is a critical differentiating signal. An NOE between H-5 and the methoxy group protons unequivocally confirms the 6-position of the substituent.
H-1 Correlation to H-8 .Strong correlation to -OCH₃ at C-8.The absence of an H-1 to -OCH₃ correlation in the 4,6-isomer is a key piece of evidence. Conversely, its presence strongly indicates the 8-position of the substituent.
H-3 Correlation to the substituent at C-4 (proximity dependent).Correlation to the substituent at C-4 (proximity dependent).While not differentiating between these two isomers, this correlation helps confirm the C-4 substitution.
H-7 Correlation to H-5 , H-8 , and -OCH₃ at C-6.Correlation to H-6 , H-5 , and -OCH₃ at C-8.The pattern of correlations for H-7 provides further confirmation of the overall substitution pattern.

This comparative analysis demonstrates that a handful of key cross-peaks in a NOESY spectrum can resolve structural ambiguities that are intractable with other methods.

Diagram of Key NOE Correlations for a 4,6-Disubstituted Isoquinoline

Caption: Key through-space NOE correlations for a 4,6-disubstituted isoquinoline.

Experimental Protocol: Acquiring High-Quality NOESY Data

The quality of a NOESY spectrum is paramount for reliable interpretation. The NOE is a relatively weak effect, meaning that both sample preparation and the choice of experimental parameters are critical.[12]

Step 1: Rigorous Sample Preparation
  • Concentration: Aim for a concentration similar to that required for a good quality ¹H NMR spectrum in 8-16 scans. Overly concentrated samples can lead to poor resolution, while overly dilute samples may prevent the detection of weaker cross-peaks.[12]

  • Solvent: Use a high-quality deuterated solvent. Ensure the sample is fully dissolved and free of any solid particulates, such as residual silica gel, which can degrade spectral quality.

  • Oxygen Removal (Critical): Dissolved molecular oxygen is paramagnetic and significantly shortens proton T₁ relaxation times, which can quench or completely eliminate the NOE effect. For best results, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using several freeze-pump-thaw cycles.

Step 2: NMR Parameter Optimization

This protocol assumes the use of a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

  • Acquire a Standard ¹H Spectrum: Obtain a standard 1D ¹H spectrum to set the correct spectral width (sw) and transmitter offset (o1p).

  • T₁ Measurement (Recommended): For optimal results, measure the T₁ relaxation times of the protons of interest using an inversion-recovery experiment. This provides a rational basis for setting the mixing time and relaxation delay.

  • Set Key NOESY Parameters:

    • Mixing Time (d8 or tₘ): This is the most crucial parameter. It is the period during which NOE polarization transfer occurs.

      • Causality: For small molecules (like most isoquinoline derivatives), the optimal mixing time is typically on the order of the average T₁ of the interacting protons. A time that is too short will result in very weak or non-existent cross-peaks. A time that is too long can lead to "spin diffusion," where magnetization is relayed between protons, leading to misleading correlations.

      • Recommendation: If T₁ values are not measured, start with a mixing time between 500 ms and 1.0 s. It may be beneficial to run multiple NOESY experiments with different mixing times to build confidence in the observed correlations.

    • Relaxation Delay (d1): This delay allows the spins to return to thermal equilibrium between scans.

      • Causality: A sufficient relaxation delay is essential for quantitative results and good signal-to-noise. Setting it too short will lead to saturation and attenuated signal intensity.

      • Recommendation: Set d1 to at least 1.5 times the longest T₁ value in the molecule. A value of 2-5 seconds is a common starting point.

    • Number of Scans (ns) and Increments (td in F1): These parameters determine the experiment time and the signal-to-noise ratio.

      • Causality: Since NOE cross-peaks are often weak, a higher number of scans is typically required compared to a COSY experiment.

      • Recommendation: Start with 8 or 16 scans per increment and at least 256 increments in the indirect dimension (F1) to ensure adequate digital resolution.

Step 3: Data Processing
  • Fourier Transformation: Apply a squared sine-bell window function (e.g., SSB = 2) in both dimensions before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction, particularly in the F2 (direct) dimension.

Workflow for NOESY-Based Structure Validation

Caption: Experimental workflow for validating isoquinoline structure via NOESY.

Conclusion

For researchers, scientists, and drug development professionals working with substituted heterocycles, structural ambiguity is a significant risk. This guide has demonstrated that NOESY is not merely another 2D NMR technique but a crucial, self-validating system for definitively assigning substitution patterns on the isoquinoline core. By understanding the principles of the NOE, carefully preparing the sample, and rationally selecting experimental parameters, one can generate unambiguous data that differentiates between close positional isomers. The strategic application of NOESY provides the structural confidence necessary to accelerate research and development, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid and validated foundation.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations | The Journal of Chemical Physics | AIP Publishing. (2023). Available at: [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025). Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008). Available at: [Link]

  • (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2018). Available at: [Link]

  • Structure determination by NOESY spectroscopy. - ResearchGate. Available at: [Link]

  • NOESY and EXSY - University of Ottawa. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024). Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025). Available at: [Link]

  • NOE correlations for E-isomer of compound 1. - ResearchGate. Available at: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012). Available at: [Link]

  • The Intermolecular NOE Depends on Isotope Selection: Short Range vs Long Range Behavior - PMC. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - Repository. Available at: [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. Available at: [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. (2022). Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021). Available at: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation and Properties of Isoquinoline. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Available at: [Link]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides - ACS Publications. (2003). Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Isoquinolone Syntheses by Annulation Protocols - MDPI. (2021). Available at: [Link]

  • Identification of 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine as a novel, highly potent and specific inhibitor of mitochondrial complex I - PMC. Available at: [Link]

Sources

Decoding the Certificate of Analysis: A Comparative Guide for 6-Bromo-4-chloroisoquinoline in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a therapeutic reality is paved with meticulous attention to detail. The quality and purity of starting materials and intermediates are paramount, as they directly impact experimental reproducibility, synthetic efficiency, and ultimately, patient safety. A crucial, yet often superficially reviewed, document in this process is the Certificate of Analysis (COA). This guide provides an in-depth comparison of COA requirements for a specialized heterocyclic intermediate, 6-Bromo-4-chloroisoquinoline, highlighting the differences between a standard research-grade COA and a comprehensive COA suitable for advanced drug development.

The Critical Role of a Comprehensive COA

A Certificate of Analysis is more than a mere product specification sheet; it is a formal document attesting to a specific batch's quality and purity.[1][2][3][4][5] For a molecule like 6-Bromo-4-chloroisoquinoline, a key building block in medicinal chemistry, understanding the nuances of its COA can preempt research setbacks and ensure the integrity of your results. A detailed COA provides a transparent fingerprint of the material, enabling scientists to anticipate potential reactivity issues, troubleshoot experiments, and meet stringent regulatory requirements.[1][4]

Comparative Analysis of COA Specifications

The level of detail in a COA often correlates with the intended use of the chemical. Below is a comparative breakdown of what to expect from a standard research-grade COA versus a comprehensive COA for 6-Bromo-4-chloroisoquinoline.

Parameter Standard Research-Grade COA Comprehensive R&D-Grade COA Significance for the Researcher
Identification Conforms to structureConfirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Raw data available.Ensures you are working with the correct molecule. Comprehensive data provides a reference for your own analysis.
Appearance White to off-white solidDetailed description (e.g., Crystalline powder, color standard)Physical appearance can be an initial indicator of purity or degradation.
Purity (by HPLC) ≥95%≥98.5% (with chromatogram provided)Higher purity minimizes the risk of side reactions caused by impurities. The chromatogram reveals the presence of any minor components.
Water Content Not specifiedKarl Fischer titration result (e.g., ≤0.5%)Water can interfere with moisture-sensitive reactions and affect the true molar quantity of the reagent.
Residual Solvents Not specifiedHeadspace GC-MS analysis for solvents used in the final synthesis step (e.g., Toluene, Ethyl Acetate) with limits conforming to ICH Q3C guidelines.Residual solvents can be toxic and may interfere with biological assays or subsequent chemical transformations.[6][7]
Inorganic Impurities Not specifiedResidue on Ignition (ROI) test (e.g., ≤0.1%) and Elemental Impurities analysis by ICP-MS for key metals (e.g., Pd, Cu) based on a risk assessment of the synthetic process, with limits guided by ICH Q3D.Catalysts and reagents used in synthesis can leave inorganic residues that may be toxic or inhibit downstream reactions.[6][8]
Organic Impurities Not specifiedIdentification and quantification of specified impurities above the reporting threshold (e.g., ≥0.05%) as per ICH Q3A guidelines.Knowledge of specific impurities (e.g., isomers, starting materials) is critical for understanding potential side products and for process optimization.[6][7][9][10]
Lot Number & Retest Date IncludedIncluded with clear traceabilityEssential for batch-to-batch consistency and quality management.

Visualizing the Quality Control Workflow

A robust quality control process is the foundation of a reliable COA. The following diagram illustrates a comprehensive workflow for the quality assessment of 6-Bromo-4-chloroisoquinoline, from synthesis to final product release.

Quality Control Workflow for 6-Bromo-4-chloroisoquinoline Quality Control Workflow for 6-Bromo-4-chloroisoquinoline cluster_synthesis Synthesis & Initial Purification cluster_in_process_control In-Process Controls cluster_final_qc Final Product Quality Control cluster_tests Analytical Testing cluster_disposition Batch Disposition synthesis Chemical Synthesis purification Crystallization / Chromatography synthesis->purification tlc TLC/UPLC Monitoring purification->tlc sampling Batch Sampling tlc->sampling hplc Purity (HPLC) sampling->hplc nmr Identity (¹H, ¹³C NMR) sampling->nmr ms Identity (Mass Spec) sampling->ms kf Water Content (Karl Fischer) sampling->kf gcms Residual Solvents (GC-MS) sampling->gcms icpms Elemental Impurities (ICP-MS) sampling->icpms coa_generation COA Generation release Product Release coa_generation->release Specifications Met quarantine Quarantine / Re-processing coa_generation->quarantine OOS* label_oos *OOS: Out of Specification

Caption: Quality control workflow for 6-Bromo-4-chloroisoquinoline.

In-Depth Analysis of Key COA Parameters

Identity Confirmation: Beyond "Conforms"

A simple "Conforms to Structure" statement on a COA is insufficient for rigorous scientific work. A comprehensive COA will provide evidence of structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For 6-Bromo-4-chloroisoquinoline, the ¹H NMR should show distinct signals in the aromatic region, corresponding to the protons on the isoquinoline core. The number of signals, their splitting patterns (multiplicity), and their integration values should be consistent with the assigned structure. Similarly, the ¹³C NMR spectrum should show the correct number of carbon signals.

  • Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight. For 6-Bromo-4-chloroisoquinoline, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[11][12][13][14] This unique pattern provides a high degree of confidence in the compound's identity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[15][16][17] A comprehensive COA should not only state the purity value but also include the HPLC chromatogram.

  • Why the Chromatogram Matters: The chromatogram provides a visual representation of the sample's components. A high-purity sample will show a single major peak with a flat baseline. The presence of other peaks indicates impurities. By examining the chromatogram, a researcher can assess the number and relative abundance of these impurities, which is crucial for troubleshooting unexpected reaction outcomes.

A typical reversed-phase HPLC method for analyzing 6-Bromo-4-chloroisoquinoline would be as follows:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is often employed for optimal separation of isoquinoline derivatives.[16][17][18][19]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of 6-Bromo-4-chloroisoquinoline in 1 mL of acetonitrile.

Characterizing Impurities: The Unseen Saboteurs

Impurities can arise from starting materials, byproducts of the synthesis, or degradation.[6][7] For isoquinolines synthesized via methods like the Pomeranz-Fritsch reaction, potential impurities could include unreacted starting materials or isomers formed during the cyclization step.[20][21][22][23]

  • Organic Impurities: ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[6][7][9][10] A comprehensive COA for a late-stage intermediate should list any organic impurity present at a concentration of 0.05% or higher.

  • Residual Solvents: The manufacturing process may leave traces of organic solvents. ICH Q3C categorizes solvents based on their toxicity and sets permissible daily exposure limits.[6] A thorough COA will include results from Headspace Gas Chromatography (HS-GC) to quantify these residual solvents.

  • Elemental Impurities: Metal catalysts (e.g., Palladium) are often used in the synthesis of complex organic molecules. ICH Q3D provides guidance on controlling these elemental impurities.[6][8] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect and quantify trace metals.

Decision Making Based on the COA

The choice between a standard and a comprehensive COA depends on the stage of research and the intended application. The following diagram provides a decision-making framework.

COA Decision Framework COA Decision Framework for 6-Bromo-4-chloroisoquinoline cluster_research_stage Research Stage cluster_coa_type Recommended COA Type cluster_justification Justification start Intended Use of Compound early_research Early-Stage Research / Screening start->early_research late_research Late-Stage / Pre-clinical Development start->late_research gmp_production GMP Production / Clinical Trials start->gmp_production standard_coa Standard Research-Grade COA early_research->standard_coa Sufficient for initial studies comprehensive_coa Comprehensive R&D-Grade COA late_research->comprehensive_coa Necessary for process development and safety studies full_gmp_coa Full GMP-Compliant COA gmp_production->full_gmp_coa Mandatory for regulatory submission just_standard Focus on feasibility and basic characterization. Purity >95% is generally acceptable. standard_coa->just_standard just_comprehensive Requires detailed impurity profile, control of residual solvents and elemental impurities to ensure reproducibility and safety. comprehensive_coa->just_comprehensive just_gmp Strict adherence to all ICH guidelines. Full traceability and validation data required. full_gmp_coa->just_gmp

Caption: Decision framework for selecting the appropriate COA.

Conclusion

For drug discovery and development professionals, the Certificate of Analysis is a foundational document that underpins the quality and reliability of their work. While a standard COA may suffice for preliminary screening, a comprehensive COA is indispensable for later-stage research and development. By demanding and critically evaluating detailed COAs that include spectroscopic data, chromatograms, and a thorough impurity analysis, scientists can enhance the integrity of their research, accelerate their development timelines, and build a robust foundation for regulatory submission. Insisting on a higher standard of documentation for critical intermediates like 6-Bromo-4-chloroisoquinoline is not a matter of pedantry; it is a commitment to scientific excellence and the advancement of medicine.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Deady, L. W., & Werden, D. M. (1983). A direct synthesis and carbon-13 nuclear magnetic resonance spectral analysis of 4-substituted isoquinolines. The Journal of Organic Chemistry, 48(15), 2645–2647.
  • Lee, S. S., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bulletin of the Korean Chemical Society, 32(8), 2823-2828.
  • Korea Science. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Korea Science. [Link]

  • Journal of Chemical Education. (1995). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]

  • World Health Organization. (2002). Annex 10. Model Certificate of Analysis. WHO Technical Report Series, No. 902. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155.
  • LCGC. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC. [Link]

  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. ResearchGate. [Link]

  • Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • PubMed. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. [Link]

  • PharmaGuru. (2025). Pharmaceuticals Certificate Of Analysis (COA): Content, Preperation and Approval. PharmaGuru. [Link]

  • Contract Laboratory. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Contract Laboratory. [Link]

  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • PharmaState Academy. (2019). Certificate of Analysis (COA). PharmaState Academy. [Link]

  • St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl. CSB/SJU. [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). ECA Academy. [Link]

  • Patsnap. (2017). 6-bromo-4-chloroquinoline preparation method. Eureka. [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). SafetyCulture. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of halquinol (chloroquinolin-8-ols) in pre-mixes and medicated feeding stuffs. The Analyst. [Link]

  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. ResearchGate. [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • MDPI. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules. [Link]

  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroisoquinoline
Reactant of Route 2
6-Bromo-4-chloroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.